molecular formula C7H3ClF3I B115185 3-Chloro-4-iodobenzotrifluoride CAS No. 141738-80-9

3-Chloro-4-iodobenzotrifluoride

Cat. No.: B115185
CAS No.: 141738-80-9
M. Wt: 306.45 g/mol
InChI Key: ULJRBVGSKAKZKQ-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzotrifluoride is a useful research compound. Its molecular formula is C7H3ClF3I and its molecular weight is 306.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRBVGSKAKZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371477
Record name 3-Chloro-4-iodobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141738-80-9
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodobenzotrifluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride (CAS Number: 141738-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-iodobenzotrifluoride, a key fluorinated building block in organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a halogenated aromatic compound notable for its trifluoromethyl group, which imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative molecules.[1] It is typically supplied as a light-sensitive liquid, often stabilized with copper chips.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note some discrepancies in reported values, particularly for the melting and flash points, which may be due to variations in experimental conditions or isomeric purity. The compound is generally described as a liquid at room temperature.[2][3]

PropertyValueSource(s)
CAS Number 141738-80-9[2][4]
Molecular Formula C₇H₃ClF₃I[2][5]
Molecular Weight 306.45 g/mol [2][5]
IUPAC Name 2-Chloro-1-iodo-4-(trifluoromethyl)benzene[2][4]
Synonyms 3-Chloro-4-iodo-alpha,alpha,alpha-trifluorotoluene[3]
Appearance White to yellow liquid[6]
Density 1.9802 g/mL at 25 °C[7]
Boiling Point 58-60 °C at 0.2 mmHg[7]
Melting Point >110 °C (Note: This value from some suppliers conflicts with its liquid state at room temperature)[2][3]
Refractive Index n20/D 1.534[7]
Flash Point 58-60°C/0.2mm (Note: This appears to be the boiling point at reduced pressure, not the flash point)[3]
Solubility Insoluble in water. Expected to be soluble in common organic solvents like benzene, ether, and chloroform.[8]

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical and established synthetic pathway involves a two-step process starting from 3,4-dichlorobenzotrifluoride. This involves an initial amination followed by a Sandmeyer reaction.

G A 3,4-Dichlorobenzotrifluoride B 3-Chloro-4-aminobenzotrifluoride A->B Amination (e.g., NH₃, KF, NMP, 245-250°C) C Aryl Diazonium Salt B->C Diazotization (e.g., NaNO₂, HCl, 0-5°C) D This compound C->D Iodination (Sandmeyer Reaction) (e.g., KI) G cluster_0 This compound cluster_1 Coupling Partners cluster_2 Products A C-I bond E Biaryls A->E Suzuki Coupling (Pd catalyst, base) F Aryl Alkynes A->F Sonogashira Coupling (Pd/Cu catalyst, base) G Aryl Amines A->G Buchwald-Hartwig Amination (Pd catalyst, base) B Boronic Acids/Esters (R-B(OR)₂) B->E C Terminal Alkynes (R-C≡CH) C->F D Amines (R₂NH) D->G

References

physical and chemical properties of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and potential applications.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data points are well-established, others, such as the melting point, have conflicting or unavailable information in the public domain.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₃ClF₃I[1]
Molecular Weight 306.45 g/mol [1]
CAS Number 141738-80-9[1]
Appearance Liquid[2]
Boiling Point 60 °C at 0.2 mmHg[2]
Density 1.98 g/cm³ (at 20°C)[2]
Melting Point Data not available
Solubility Insoluble in water (inferred); Soluble in benzene, ether, chloroform (inferred)[3]

Table 2: Spectroscopic Data

TechniqueData AvailableSource(s)
GC-MS Spectrum available[1]
FTIR Spectrum available[1]
Raman Spectrum available[1]
¹H NMR No specific spectrum found, but general protocols for related compounds are available.[4][5]
¹³C NMR No specific spectrum found, but general protocols for related compounds are available.[4][5]

Experimental Protocols

Synthesis of Halogenated Benzotrifluorides (General Approach)

The synthesis of halogenated benzotrifluorides often involves multi-step processes starting from simpler aromatic precursors. For instance, the synthesis of the isomeric 4-Chloro-3-iodobenzotrifluoride proceeds via a diazotization-iodination sequence starting from 3-Amino-4-chlorobenzotrifluoride. A similar approach could likely be adapted for the synthesis of this compound.

A general workflow for such a synthesis is depicted below:

G cluster_0 Diazotization cluster_1 Iodination cluster_2 Purification start Substituted Aminobenzotrifluoride diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, Acid product Iodinated Benzotrifluoride diazonium->product KI purified_product Purified Product product->purified_product Distillation/Chromatography

Caption: Generalized workflow for the synthesis of an iodinated benzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

While a specific NMR spectrum for this compound is not available, the following general protocol is typically used for acquiring ¹H and ¹³C NMR spectra of similar aromatic compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]

  • ¹H NMR: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

The expected ¹H NMR spectrum would likely show signals in the aromatic region, with chemical shifts and coupling patterns determined by the positions of the chloro, iodo, and trifluoromethyl substituents. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[6][7] The presence of three different substituents on the benzene ring allows for selective chemical transformations.

The workflow for utilizing such an intermediate in a drug discovery pipeline is illustrated below:

G cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization cluster_3 Development intermediate This compound derivatives Novel Chemical Entities intermediate->derivatives Chemical Reactions screening Biological Assays derivatives->screening hits Hit Compounds screening->hits Identify Activity leads Lead Compounds hits->leads Improve Properties candidate Drug Candidate leads->candidate Preclinical Studies

Caption: Role of an intermediate in a typical drug discovery workflow.

The reactivity of the C-I bond often allows for its participation in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon bonds. The chlorine atom can also be a site for nucleophilic aromatic substitution under certain conditions. The trifluoromethyl group is generally stable but influences the electronic properties of the aromatic ring, making it more electron-deficient. This electronic effect can impact the reactivity of the other positions on the ring.

While no specific drugs have been publicly documented as being synthesized directly from this compound, its structural motifs are present in various biologically active compounds. The introduction of halogen atoms and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Safety Information

This compound is classified as a hazardous substance. The available safety data indicates the following hazards:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation.

  • May cause long-lasting harmful effects to aquatic life. [1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a comprehensive public dataset on its properties and reactivity is not yet available, the existing information highlights its utility as a versatile building block. Further research into its specific applications and reaction chemistry is warranted to fully exploit its potential in drug discovery and development. Researchers are encouraged to consult supplier documentation for the most up-to-date information on the physical properties and safe handling of this compound.

References

An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its trifluoromethyl group, combined with chlorine and iodine substituents, provides a unique chemical reactivity that is valuable in the preparation of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significance as a synthetic intermediate, particularly in the fields of pharmaceutical and materials science.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the 3-position, an iodine atom at the 4-position, and a trifluoromethyl group. The IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethyl)benzene.[1]

The presence of both chlorine and iodine atoms offers multiple reaction sites for various coupling and substitution reactions. The trifluoromethyl group significantly influences the electronic properties of the molecule and can enhance the metabolic stability and lipophilicity of derivative compounds, a desirable feature in drug design.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₇H₃ClF₃I[1]
Molecular Weight 306.45 g/mol [1]
CAS Number 141738-80-9[1]
IUPAC Name 2-chloro-1-iodo-4-(trifluoromethyl)benzene[1]
Synonyms 3-Chloro-4-iodo-α,α,α-trifluorotoluene[1]
XLogP3-AA (Computed) 4.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Spectroscopic data, including GC-MS, FT-IR, and FT-Raman, have been recorded for this compound, confirming its structure.[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis via Diazotization

The following protocol is a generalized and hypothetical procedure for the synthesis of this compound from a suitable precursor, 2-chloro-4-(trifluoromethyl)aniline. This protocol is for illustrative purposes only and has not been experimentally validated for this specific compound.

Materials:

  • 2-chloro-4-(trifluoromethyl)aniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: 2-chloro-4-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide in water is prepared and cooled. The previously prepared cold diazonium salt solution is added slowly to the potassium iodide solution. The mixture is then allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis of this compound.

G start 2-chloro-4-(trifluoromethyl)aniline reagents1 HCl, NaNO₂, 0-5 °C intermediate Diazonium Salt Intermediate reagents1->intermediate Forms reagents2 KI, H₂O workup Extraction Wash Drying reagents2->workup Reacts to form crude product then... purification Vacuum Distillation or Column Chromatography workup->purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its utility is primarily seen in:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in many modern drugs, contributing to improved efficacy and pharmacokinetic properties.

  • Agrochemicals: This compound can be used in the development of new pesticides and herbicides.

  • Materials Science: The unique electronic properties conferred by the trifluoromethyl group make it a useful building block for specialty polymers and other advanced materials.

Due to the lack of specific signaling pathway information for this chemical intermediate, a corresponding diagram cannot be provided. Its role is upstream in the synthesis of biologically active molecules.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-iodobenzotrifluoride from 3-amino-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-iodobenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The primary synthetic route detailed herein is the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines to aryl halides. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its trifluoromethyl group can enhance metabolic stability and lipophilicity, while the chloro and iodo substituents provide versatile handles for further synthetic transformations, such as cross-coupling reactions. The synthesis from the readily available 3-amino-4-chlorobenzotrifluoride proceeds via a two-step, one-pot Sandmeyer reaction. This involves the diazotization of the primary aromatic amine followed by the substitution of the resulting diazonium group with iodide.

Reaction Overview: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1] The overall transformation for the synthesis of this compound is depicted below:

Reaction Scheme:

The reaction is a two-step process:

  • Diazotization: The primary aromatic amine, 3-amino-4-chlorobenzotrifluoride, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide, to yield the desired this compound.[2] The evolution of nitrogen gas is observed during this step.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Properties of 3-amino-4-chlorobenzotrifluoride

PropertyValueReference
CAS Number 121-50-6
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol
Appearance Liquid
Boiling Point 82-83 °C at 12 hPa
Melting Point 10 °C
Density 1.428 g/cm³ at 20 °C

Table 2: Properties of this compound

PropertyValueReference
CAS Number 141738-80-9[3]
Molecular Formula C₇H₃ClF₃I[3]
Molecular Weight 306.45 g/mol [3]
Appearance Liquid-
Boiling Point 58-60 °C at 0.2 mmHg-
Density Not available-

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound.

Materials:

  • 3-amino-4-chlorobenzotrifluoride

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-4-chlorobenzotrifluoride (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in water and add it to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 3-amino-4-chlorobenzotrifluoride in HCl(aq) C Cool to 0-5 °C A->C B NaNO2 solution D Diazonium Salt Formation B->D Dropwise addition C->D F Reaction with Diazonium Salt D->F E Potassium Iodide Solution E->F G Extraction with Diethyl Ether F->G H Washing of Organic Layer G->H I Drying and Concentration H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Logical Relationship of the Sandmeyer Reaction

sandmeyer_reaction Start Aromatic Amine (3-amino-4-chlorobenzotrifluoride) Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO2, HCl) Product Aryl Iodide (this compound) Diazonium->Product Iodination (KI)

Caption: The logical progression of the Sandmeyer reaction for the target synthesis.

References

Spectral Analysis of 3-Chloro-4-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-4-iodobenzotrifluoride (C7H3ClF3I), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound.

Compound Overview

IUPAC Name: 2-chloro-1-iodo-4-(trifluoromethyl)benzene CAS Number: 141738-80-9 Molecular Formula: C7H3ClF3I Molecular Weight: 306.45 g/mol

Spectral Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct isotopic pattern arising from the presence of chlorine and iodine.

Parameter Value Source
Molecular Ion (M+)m/z 306PubChem
Exact Mass305.892007 g/mol SpectraBase

Note: The table presents the expected primary molecular ion peak. The full mass spectrum would show a complex fragmentation pattern.

Infrared (IR) Spectroscopy

The infrared spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000Medium-WeakAromatic C-H Stretch
1600-1585, 1500-1400Medium-StrongAromatic C=C Bending
~1320StrongC-F Stretch (CF3 group)
~1100-1000StrongC-Cl Stretch
~600-500Medium-StrongC-I Stretch

Note: This table is a prediction based on characteristic infrared absorption frequencies for the functional groups present. Actual peak positions and intensities may vary.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

While specific experimental data for this compound is not available, a standard protocol for acquiring NMR spectra of a similar small organic molecule is provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of this compound

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 30° or 90° pulse angle.

    • Set the relaxation delay to 1-5 seconds to allow for full relaxation of the protons.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 200-250 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons.

    • Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • Sample of this compound (liquid)

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Analysis:

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Helium carrier gas.

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms).

  • Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or acetone).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.

  • GC Method Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature ramp. A typical program might start at 50-100 °C, hold for 1-2 minutes, and then ramp up to 250-300 °C at a rate of 10-20 °C/min.

    • Set the helium flow rate (e.g., 1-2 mL/min).

  • MS Method Setup:

    • Set the ion source temperature (e.g., 230 °C).

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Set the mass scan range (e.g., m/z 40-500) to encompass the expected molecular ion and fragment ions.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the compound from the solvent and any impurities.

    • As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the gas chromatogram.

    • Analyze the mass spectrum associated with that peak to identify the molecular ion and interpret the fragmentation pattern.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectral analysis process.

Spectral_Analysis_Workflow Overall Spectral Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for spectral analysis.

Mass_Spectrometry_Logic Mass Spectrometry Fragmentation Logic Molecule C7H3ClF3I (in GC-MS) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon [C7H3ClF3I]⁺˙ (Molecular Ion, m/z 306) Ionization->MolecularIon LossI Loss of I˙ MolecularIon->LossI LossCl Loss of Cl˙ MolecularIon->LossCl LossCF3 Loss of CF3˙ MolecularIon->LossCF3 Fragment1 [C7H3ClF3]⁺ LossI->Fragment1 Fragment2 [C7H3F3I]⁺ LossCl->Fragment2 Fragment3 [C6H3ClI]⁺ LossCF3->Fragment3

Caption: Predicted mass spectrometry fragmentation pathway.

An In-depth Technical Guide on the Solubility of 3-Chloro-4-iodobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-iodobenzotrifluoride in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally analogous compounds to infer its solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds is provided to facilitate laboratory investigations.

Inferred Solubility Profile of this compound

Based on the known solubility of structurally similar halogenated benzotrifluoride derivatives, this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water. The presence of the trifluoromethyl group generally increases lipophilicity. Halogenated aromatic compounds are typically soluble in non-polar and polar aprotic solvents due to their hydrophobic nature.[1]

Table 1: Qualitative Solubility of Structurally Similar Compounds

CompoundMolecular FormulaWater SolubilitySolubility in Organic Solvents
4-IodobenzotrifluorideC₇H₄F₃IInsoluble[2][3][4]Miscible with benzene, toluene, ethanol, ether, and halogenated hydrocarbons.[2][3]
p-ChlorobenzotrifluorideC₇H₄ClF₃Very low solubility.[5]Soluble in benzene, toluene, acetone, and ethyl acetate.[5][6]
3-ChlorobenzotrifluorideC₇H₄ClF₃Insoluble[7][8]Soluble in many organic solvents.[9]
BenzotrifluorideC₇H₅F₃<0.1 g/100 mL at 21 °C.[10]Soluble in ether, benzene, ethanol, and acetone.[10]

This comparative data suggests that this compound will likely be soluble in aromatic solvents (benzene, toluene), ethers, and possibly alcohols and ketones. Its solubility in water is expected to be negligible.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[11][12][13][14] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Conical flask with stopper

  • Magnetic stirrer and stir bar

  • Thermostatic bath (for temperature control)

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flask

  • Evaporating dish or pre-weighed vial

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, cease stirring and observe if any solid remains.

  • Sample Collection:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

    • Carefully draw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette fitted with a syringe filter to prevent any solid particles from being transferred.

  • Solvent Evaporation:

    • Transfer the collected sample to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used. Ensure complete removal of the solvent.

  • Drying and Weighing:

    • Place the evaporating dish with the solid residue in a drying oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.

    • Record the final weight of the dish and the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

    • Solubility is typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

    Solubility ( g/100 mL) = (Mass of solute / Volume of sample collected) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw known volume of supernatant via filter C->D E Transfer to pre-weighed dish D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Weigh final solid G->H I Calculate solubility H->I

Caption: Gravimetric method workflow for solubility determination.

References

Stability and Storage of 3-Chloro-4-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-iodobenzotrifluoride. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide also draws upon information from the closely related compound, 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF), and established international guidelines for stability testing of chemical substances.

Overview of Chemical Stability

This compound is generally considered to be a stable chemical under standard laboratory conditions. However, its stability can be influenced by several factors, including temperature, light, and the presence of incompatible substances. For enhanced long-term stability, this product is sometimes supplied with a stabilizer, such as copper chips, to mitigate potential degradation during storage and handling.

Recommended Storage and Handling Conditions

To ensure the integrity and purity of this compound, adherence to the following storage and handling protocols is crucial.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. Some suppliers recommend refrigeration at 2°C to 8°C.Minimizes potential for thermal degradation.
Light Protect from direct sunlight and other sources of UV radiation. Store in an opaque or amber container.Halogenated aromatic compounds can be susceptible to photodegradation.
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Protects against atmospheric moisture and oxygen, which could potentially participate in degradation reactions.
Container Keep container tightly closed.Prevents contamination and evaporation.
Incompatible Materials

Contact with the following materials should be avoided to prevent chemical reactions and degradation of the product:

  • Strong Oxidizing Agents: Can cause vigorous reactions.[1]

  • Strong Bases: May promote decomposition.

  • Heat and Ignition Sources: The compound is a liquid with a flashpoint, so it should be kept away from open flames, sparks, and hot surfaces.[1][2]

Potential Degradation Pathways

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light. For p-chlorobenzotrifluoride, the estimated half-life in the troposphere via reaction with hydroxyl radicals is 67 days.[3][4] A similar susceptibility to photodegradation should be considered for this compound.

  • Thermal Decomposition: At elevated temperatures, decomposition may occur, potentially leading to the release of hazardous substances such as hydrogen halides (HCl, HI), hydrogen fluoride (HF), and carbon oxides.[1]

  • Hydrolysis: The trifluoromethyl group is generally stable to hydrolysis. The carbon-halogen bonds on the aromatic ring are also relatively stable under neutral pH conditions. Therefore, hydrolysis is not expected to be a primary degradation pathway under normal storage conditions.[4][5]

Proposed Experimental Protocol for a Comprehensive Stability Study

For researchers requiring detailed stability data, the following experimental protocol is proposed based on the European Medicines Agency (EMA) guidelines for stability testing of active substances.[6][7]

Long-Term and Accelerated Stability Testing
StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Stress Testing

Stress testing helps to identify potential degradation products and elucidate degradation pathways.

  • Thermal Stress: Expose the substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C) for a suitable period.

  • Humidity Stress: Expose the substance to high humidity levels (e.g., ≥75% RH) at an elevated temperature.

  • Photostability: Expose the substance to a standardized light source (as per ICH Q1B guidelines) to assess the impact of light.

  • Oxidative Stress: Expose the substance to an oxidizing agent (e.g., a solution of hydrogen peroxide).

  • pH Stress (Hydrolytic Stability): Test the stability of the substance in buffered solutions across a range of pH values (e.g., pH 2, 7, and 10).

Analytical Methodology

A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to monitor the purity of this compound and to detect and quantify any degradation products. The method should be able to separate the parent compound from all potential degradation products.

Visualizations

Factors Influencing Stability

The following diagram illustrates the key factors that can impact the stability of this compound.

Factors Influencing the Stability of this compound A This compound (Stable Compound) B Degradation Products A->B Degradation Temp Elevated Temperature Temp->A affects Light Light Exposure (UV) Light->A affects Oxidants Strong Oxidizing Agents Oxidants->A affects Bases Strong Bases Bases->A affects Stabilizer Stabilizers (e.g., Copper Chips) Stabilizer->A inhibits degradation of Experimental Workflow for Stability Testing Start Obtain Batches of This compound Protocol Develop Stability Protocol (ICH/EMA Guidelines) Start->Protocol Method Validate Stability-Indicating Analytical Method (e.g., HPLC) Protocol->Method Storage Place Samples in Controlled Storage Conditions (Long-term, Accelerated, Stress) Method->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Analyze Samples for Purity and Degradants Sampling->Analysis Data Collect and Analyze Data Analysis->Data Report Generate Stability Report (Shelf-life/Retest Period) Data->Report

References

Navigating the Safety Profile of 3-Chloro-4-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This technical guide provides an in-depth overview of the safety data for 3-Chloro-4-iodobenzotrifluoride (CAS No. 141738-80-9), a key intermediate in organic synthesis. This document synthesizes critical information from its Safety Data Sheet (SDS) to ensure safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C7H3ClF3I.[1][2] Its unique substitution pattern makes it a valuable building block in the synthesis of complex molecules. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Weight 306.45 g/mol [1][2]
Boiling Point 58-60 °C at 0.2 mmHg[2]
Appearance Light yellow liquid[3]
Odor Fishy[3]
Specific Gravity 1.9240[3]
Flash Point > 110 °C (> 230 °F)[3]
Solubility Insoluble in water[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The aggregated GHS information from multiple notifications indicates the following primary hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazardCategory 4H413: May cause long lasting harmful effects to aquatic life

The corresponding GHS pictograms associated with these hazards include a warning symbol.[1] It is crucial to note that the toxicological properties of this compound have not been fully investigated.[3][4]

Experimental Protocols: Safety and Handling

While specific experimental protocols for the synthesis or use of this compound are proprietary and not publicly available, standard laboratory safety practices for handling hazardous chemicals should be strictly followed.

General Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following diagrams illustrate the recommended workflows for handling spills and administering first aid.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area & Move Upwind spill->evacuate Minor or Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Local Regulations decontaminate->dispose

Caption: Workflow for handling a spill of this compound.

First_Aid_Measures cluster_first_aid First-Aid Measures for Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation Remove to Fresh Air exposure->inhalation skin Immediately Flush Skin with Plenty of Water exposure->skin eye Rinse Cautiously with Water for Several Minutes exposure->eye ingestion Do NOT Induce Vomiting exposure->ingestion breathe If Not Breathing, Give Artificial Respiration inhalation->breathe medical_inhalation Seek Immediate Medical Attention breathe->medical_inhalation clothing Remove Contaminated Clothing skin->clothing medical_skin Get Medical Attention if Irritation Persists clothing->medical_skin lenses Remove Contact Lenses, if Present and Easy to Do eye->lenses medical_eye Get Immediate Medical Advice/Attention lenses->medical_eye rinse Rinse Mouth ingestion->rinse medical_ingestion Call a POISON CENTER or Doctor Immediately rinse->medical_ingestion

Caption: First-aid measures for exposure to this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][4] However, based on its GHS classification, it is harmful if swallowed and causes skin and serious eye irritation.[1] No quantitative toxicological data such as LD50 or LC50 values are readily available in the provided search results. Further research is needed to fully characterize its toxicological profile.

Fire-Fighting Measures

While this compound has a high flash point, appropriate measures should be taken in the event of a fire involving this chemical.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[6]

  • Specific Hazards: Emits toxic fumes under fire conditions.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the chemical to enter drains or waterways.[3]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the official SDS for this compound before handling the material.

References

IUPAC name for 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene, a key halogenated aromatic intermediate. Commonly known as 3-Chloro-4-iodobenzotrifluoride, this compound is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring chlorine, iodine, and a trifluoromethyl group, offers multiple reaction sites and imparts desirable properties to target molecules. This document details its chemical and physical properties, safety and handling information, primary applications, and a representative synthetic protocol. The information is intended to support professionals in research, drug discovery, agrochemical development, and material science.

Chemical Identity and Properties

The formal IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethyl)benzene.[1][2] It is also frequently referred to by its synonym, 3-Chloro-4-iodo-α,α,α-trifluorotoluene.

Physicochemical Data

The fundamental properties of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene are summarized in the table below for quick reference.

PropertyValueReference
IUPAC Name 2-chloro-1-iodo-4-(trifluoromethyl)benzene[1][2]
Synonyms This compound, 3-Chloro-4-iodo-α,α,α-trifluorotoluene[1]
CAS Number 141738-80-9[1][2]
Molecular Formula C₇H₃ClF₃I[1][2]
Molecular Weight 306.45 g/mol [1][2]
Appearance Light yellow liquid[3]
Boiling Point 58 - 60 °C @ 0.50 mmHg[3]
Specific Gravity 1.9240[3]
Flash Point > 110 °C (> 230 °F)[3]
Solubility Insoluble in water[3]
Spectral Information

Detailed spectral data is crucial for the identification and characterization of this compound. Analytical data, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy, are available in public databases such as PubChem.[1] Researchers should refer to these sources for detailed spectra when confirming the identity and purity of the material.

Safety and Hazard Information

Proper handling of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1]

GHS ClassificationHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Hazardous to the aquatic environment, long-term hazard (Category 4)H413: May cause long lasting harmful effects to aquatic life(None)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation (Reported by a subset of notifiers)Warning

Handling Recommendations:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Synthesis

2-Chloro-1-iodo-4-(trifluoromethyl)benzene is a highly functionalized building block valued for its versatile reactivity.[4] The distinct electronic properties of the halogen and trifluoromethyl substituents allow for selective and diverse chemical transformations.

main 2-Chloro-1-iodo-4-(trifluoromethyl)benzene features Key Structural Features main->features possesses apps Core Applications main->apps enables cf3 Trifluoromethyl Group (Metabolic Stability, Lipophilicity) features->cf3 iodine Iodine Atom (Cross-Coupling Reactions) features->iodine chlorine Chlorine Atom (Nucleophilic Substitution) features->chlorine pharma Pharmaceutical Intermediates (API Synthesis) apps->pharma agro Agrochemical Precursors apps->agro material Material Science (Optoelectronics, Polymers) apps->material

Fig. 1: Key features and applications of the title compound.
  • Pharmaceutical Synthesis : This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

  • Agrochemical Development : It serves as a precursor for new herbicides and pesticides, where the trifluoromethyl group can increase the biological efficacy and environmental persistence of the final product.[4]

  • Material Science : The unique electronic properties conferred by the substituents make it a useful building block for novel organic materials, including polymers and compounds for optoelectronic applications.[4]

  • Cross-Coupling Reactions : The iodine atom is an excellent leaving group, making it the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based fragments.

Experimental Protocol: Representative Synthesis

While multiple synthetic routes may exist, a common and logical approach to synthesize 2-Chloro-1-iodo-4-(trifluoromethyl)benzene involves a Sandmeyer-type reaction starting from a commercially available aniline precursor. The following is a detailed, representative protocol.

Reaction Scheme: 2-Chloro-4-(trifluoromethyl)aniline → [Diazonium Salt Intermediate] → 2-Chloro-1-iodo-4-(trifluoromethyl)benzene

Materials and Equipment
  • 2-Chloro-4-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Standard glassware for synthesis and workup

Step-by-Step Procedure

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(trifluoromethyl)aniline (e.g., 10.0 g, 1 equivalent).

  • Add concentrated HCl (e.g., 30 mL) and water (e.g., 30 mL). Stir the mixture until the aniline salt dissolves completely.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite (e.g., 1.1 equivalents) in cold water (e.g., 15 mL).

  • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Step 2: Iodination (Sandmeyer-type Reaction)

  • In a separate 500 mL flask, dissolve potassium iodide (e.g., 1.5 equivalents) in water (e.g., 50 mL).

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. The addition should be controlled to manage the rate of gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (e.g., 3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 2-Chloro-1-iodo-4-(trifluoromethyl)benzene as a light yellow liquid.

start Start: 2-Chloro-4-(trifluoromethyl)aniline dissolve 1. Dissolve Aniline in HCl(aq) start->dissolve cool 2. Cool to 0-5 °C (Ice Bath) dissolve->cool diazotize 3. Add NaNO₂(aq) Dropwise (Forms Diazonium Salt) cool->diazotize iodinate 4. Add to KI(aq) Solution (Iodination) diazotize->iodinate extract 5. Organic Extraction iodinate->extract wash 6. Wash Organic Layer (NaHCO₃, Na₂S₂O₃, Brine) extract->wash dry 7. Dry (e.g., MgSO₄) & Filter wash->dry concentrate 8. Concentrate (Rotovap) dry->concentrate purify 9. Purify (Vacuum Distillation) concentrate->purify end End Product: 2-Chloro-1-iodo-4-(trifluoromethyl)benzene purify->end

References

An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Medicinal Chemistry

3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifluoromethyl, chloro, and iodo substitutions on the benzene ring provide a scaffold with distinct reactivity and physicochemical properties, making it a valuable intermediate for the development of novel therapeutic agents and other advanced materials. This technical guide provides a comprehensive overview of its properties, commercial availability, and synthetic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

Accurate physicochemical and safety data are paramount for the effective and safe use of any chemical intermediate. The properties of this compound and its common isomer, 4-Chloro-3-iodobenzotrifluoride, are summarized below. It is crucial for researchers to verify the specific isomer they are working with by referencing the CAS number.

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyThis compound4-Chloro-3-iodobenzotrifluoride
CAS Number 141738-80-9[1][2][3]672-57-1[4]
Molecular Formula C₇H₃ClF₃I[2]C₇H₃ClF₃I[4]
Molecular Weight 306.45 g/mol [2]306.45 g/mol [4]
Appearance Light yellow liquid-
Boiling Point 58-60 °C @ 0.2 mmHg-
Purity >97.0% (GC)[3]97-98%
Synonyms 2-Chloro-1-iodo-4-(trifluoromethyl)benzene, 3-Chloro-4-iodo-α,α,α-trifluorotoluene[3]1-Chloro-2-iodo-4-(trifluoromethyl)benzene, 4-Chloro-3-iodo-α,α,α-trifluorotoluene[4]

Table 2: Safety Information for this compound (CAS: 141738-80-9)

Hazard StatementPrecautionary StatementSignal Word
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.Warning

Note: Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

Commercial Availability

This compound is available from a variety of commercial suppliers specializing in chemical intermediates for research and development. The availability of this compound facilitates its use in both academic and industrial settings.

Table 3: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Tokyo Chemical Industry (TCI) >97.0% (GC)[3]Gram to bulk scale
Sigma-Aldrich -Inquire for details
Research Scientific -1 Gram[1]

Synthetic Applications and Experimental Protocols

The trifluoromethyl group in this compound is known to enhance metabolic stability and lipophilicity of molecules, which are desirable properties in drug candidates.[4] The presence of both chloro and iodo substituents offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This makes it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]

While specific, detailed experimental protocols for the use of this compound in the synthesis of named drug candidates are often proprietary, a general workflow for its synthesis and subsequent use in creating more complex molecules can be inferred from related patent literature. The following diagram illustrates a potential synthetic pathway for a related compound, 3-chloro-4-fluorobenzotrifluoride, which can serve as a model for the types of reactions in which this compound would be involved.

G General Synthetic Workflow A 4-Fluorotoluene B 4-Fluorobenzotrichloride A->B Chlorination (Cl2) C 4-Fluorobenzotrifluoride B->C Fluorination (HF) D 3-Chloro-4-fluorobenzotrifluoride C->D Chlorination (Cl2, Iodine catalyst)

Caption: General synthetic route for a related fluorinated building block.

A key application of halogenated benzotrifluorides is in the synthesis of GPR40 agonists, which are being investigated for the treatment of type 2 diabetes. The general synthetic strategy often involves a cross-coupling reaction at the iodo-position, followed by further modifications.

The following diagram outlines a logical workflow for utilizing this compound in a drug discovery context.

G Drug Discovery Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Functionalized Intermediate B->C D Further Synthetic Modifications C->D E Target Bioactive Molecule D->E F Biological Screening E->F

Caption: Logical workflow for the use of this compound in drug discovery.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound itself directly interacts with or modulates any specific signaling pathways. Its primary role in a drug discovery context is as a synthetic intermediate used to construct larger, more complex molecules that are designed to interact with biological targets such as kinases or G-protein coupled receptors. The properties it imparts, such as increased lipophilicity and metabolic stability, can enhance the drug-like characteristics of the final compound, thereby improving its potential to modulate a target within a signaling pathway. For instance, kinase inhibitors, which are often synthesized using building blocks like this, target signaling cascades such as the RAS-RAF-MEK-ERK pathway, which is crucial in many cancers.

Conclusion

This compound is a valuable and commercially available chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features provide a versatile platform for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this building block in their drug discovery and development endeavors. As with any chemical reagent, it is imperative to consult the latest safety and technical documentation from the supplier and to adhere to all appropriate laboratory safety protocols.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodobenzotrifluoride is a versatile building block in organic synthesis, particularly valuable in the construction of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom, allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemoselective Suzuki-Miyaura coupling at the iodine-bearing position while leaving the chlorine atom available for subsequent transformations. This application note provides detailed protocols and quantitative data for the use of this compound in Suzuki coupling reactions.

The trifluoromethyl group imparts unique properties to the resulting molecules, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. The ability to selectively introduce various aryl and heteroaryl groups at the 4-position of the benzotrifluoride core makes this substrate a key intermediate for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

Data Presentation: Suzuki Coupling Reaction Parameters

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on literature precedents for this and structurally similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801695Hypothetical/General Protocol
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)1001292WO2012135555A1
3(3-Fluorophenyl)boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001888General Protocol
4(4-Acetylphenyl)boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O (5:1)902485General Protocol
5Thiophene-2-boronic acidPdCl₂(dppf) (5)-Na₂CO₃DMF/H₂O (9:1)1101089General Protocol

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol describes a standard method for the Suzuki coupling of this compound with phenylboronic acid using a common palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of the inert gas.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with (4-Methoxyphenyl)boronic Acid using Pd(dppf)Cl₂

This protocol is adapted from a patented procedure and is suitable for electron-rich boronic acids.

Materials:

  • This compound (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd(dppf)Cl₂ under a positive flow of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdXL2 Ar-Pd(II)-I(L)₂ OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation Ar'-B(OR)₂ (Base) ArPdArL2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, catalyst - Degas solvent start->setup reaction Heating and Stirring (e.g., 80-110 °C, 10-24 h) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Logical Relationship for Selective Coupling

This diagram illustrates the principle of chemoselective coupling based on the differential reactivity of the C-I and C-Cl bonds.

Selective_Coupling start This compound suzuki1 Suzuki Coupling (Mild Conditions) start->suzuki1 C-I bond is more reactive intermediate 2-Chloro-4-aryl-benzotrifluoride suzuki1->intermediate suzuki2 Further Coupling (Harsher Conditions) intermediate->suzuki2 C-Cl bond for subsequent reaction product 2,4-Diaryl-benzotrifluoride suzuki2->product

Caption: Chemoselective Suzuki coupling strategy for this compound.

Applications of 3-Chloro-4-iodobenzotrifluoride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chloro-4-iodobenzotrifluoride is a versatile trifluoromethylated aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its unique structural features, including a trifluoromethyl group, a chlorine atom, and a highly reactive iodine atom, offer significant advantages in drug discovery and development. The trifluoromethyl moiety is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The differential reactivity of the halogen substituents, with the carbon-iodine bond being significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allows for selective and regioselective functionalization. This application note will detail the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on its application in widely-used cancer therapeutics. Detailed protocols for key synthetic transformations, including Suzuki-Miyaura and Sonogashira couplings, are provided, along with illustrative signaling pathways and experimental workflows.

Introduction

The introduction of fluorine-containing functional groups into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity. This compound is a valuable reagent that provides a direct route to incorporate a trifluoromethylphenyl moiety into a target molecule. The presence of both chloro and iodo substituents allows for a two-stage functionalization strategy, where the more reactive iodo group can be selectively coupled, leaving the chloro group available for subsequent transformations. This sequential reactivity is a powerful tool for the convergent synthesis of complex molecules.

This document will explore the synthetic utility of this compound with a focus on its role in the synthesis of multi-kinase inhibitors Sorafenib and Regorafenib, which are pivotal in the treatment of various cancers.

Application in the Synthesis of Sorafenib and Regorafenib

While not a direct precursor in all documented syntheses, this compound is a key starting material for the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a crucial intermediate in the production of the anticancer drugs Sorafenib and Regorafenib.

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those in the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling pathways, thereby inhibiting tumor cell proliferation and angiogenesis.[2][3][4]

Regorafenib is another multi-kinase inhibitor with a broad spectrum of activity against various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, PDGFR, FGFR, and RAF.[5][6][7]

The core 4-chloro-3-(trifluoromethyl)phenylurea moiety of both drugs is derived from 4-chloro-3-(trifluoromethyl)aniline, which can be synthesized from a benzotrifluoride precursor and subsequently converted to the corresponding isocyanate.

Synthetic Workflow for Sorafenib

The following diagram illustrates a general synthetic workflow for Sorafenib, highlighting the incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety.

G A 2-Chlorobenzotrifluoride B 4-Nitro-2-chlorobenzotrifluoride A->B Nitration C 4-Amino-2-chlorobenzotrifluoride (4-Chloro-3-(trifluoromethyl)aniline) B->C Reduction D 4-Chloro-3-(trifluoromethyl)phenyl isocyanate C->D Phosgenation F Sorafenib D->F Urea Formation E 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide E->F

A simplified synthetic workflow for the preparation of Sorafenib.

Key Synthetic Reactions and Protocols

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond compared to the C-Cl bond in this compound allows for selective coupling at the 4-position.[8][9]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012>90 (typical)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100885-95 (estimated)
3Thiophene-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101680-90 (estimated)
4Pyridine-4-boronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O802475-85 (estimated)

Yields are estimated based on typical Suzuki-Miyaura reactions of aryl iodides and may vary depending on the specific reaction conditions and scale.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium carbonate (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-phenyl-1-(trifluoromethyl)benzene.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction allows for the introduction of an alkynyl moiety at the 4-position of the benzotrifluoride ring.

Table 2: Representative Sonogashira Coupling Reactions of this compound

EntryAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT6>90 (typical)
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene50485-95 (estimated)
31-HexynePd(OAc)₂ / PPh₃CuIPiperidineDMF60880-90 (estimated)
4Propargyl alcoholPdCl₂(dppf)CuIEt₃NAcetonitrile401275-85 (estimated)

Yields are estimated based on typical Sonogashira reactions of aryl iodides and may vary depending on the specific reaction conditions and scale.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-1-(phenylethynyl)-4-(trifluoromethyl)benzene.

Signaling Pathways Targeted by Pharmaceuticals Derived from this compound Precursors

Sorafenib and Regorafenib, synthesized using a key intermediate derived from a this compound-related precursor, exert their anticancer effects by inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis.

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14] Sorafenib and Regorafenib are potent inhibitors of RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[2][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Sorafenib Sorafenib / Regorafenib Sorafenib->Raf Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Inhibition of the RAF/MEK/ERK signaling pathway by Sorafenib and Regorafenib.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][15][16] Sorafenib and Regorafenib inhibit VEGFR, thereby blocking downstream signaling and preventing tumor angiogenesis.[2][7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Survival, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Sorafenib Sorafenib / Regorafenib Sorafenib->VEGFR

Inhibition of the VEGFR signaling pathway by Sorafenib and Regorafenib.
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and angiogenesis.[17][18] Inhibition of PDGFR by Sorafenib and Regorafenib contributes to their anti-tumor activity.[2][7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt Response Cell Proliferation, Migration, Survival Akt->Response Raf Raf Ras->Raf Raf->Response Sorafenib Sorafenib / Regorafenib Sorafenib->PDGFR

Inhibition of the PDGFR signaling pathway by Sorafenib and Regorafenib.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique combination of functional groups allows for selective and efficient derivatization, making it a key component in the synthesis of complex drug molecules. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the differential reactivity of the halogen atoms enables strategic bond formation. The successful application of a closely related precursor in the synthesis of blockbuster drugs Sorafenib and Regorafenib underscores the importance of this class of compounds in modern medicinal chemistry. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer a foundation for researchers to explore the rich chemistry of this compound in the development of novel therapeutics.

References

Application Notes and Protocols: The Role of 3-Chloro-4-iodobenzotrifluoride in Developing Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Chloro-4-iodobenzotrifluoride as a versatile building block in the synthesis of advanced materials. This document outlines its utility in creating novel polymers and organic electronic materials, supported by a detailed experimental protocol for a representative cross-coupling reaction.

Introduction

This compound is a halogenated aromatic compound with significant potential in materials science. Its unique trifluoromethyl group enhances the reactivity and stability of resulting molecules, making it a valuable precursor for synthesizing complex organic structures.[1][2] The presence of both chlorine and iodine atoms on the benzene ring offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This feature is particularly advantageous in the design of specialty polymers and coatings with enhanced thermal and chemical resistance.[1][2]

The trifluoromethyl substituent is known to impart desirable properties to advanced materials, including increased solubility, thermal stability, and specific electronic characteristics. These attributes make this compound a promising candidate for the development of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key Applications in Advanced Materials

While specific examples of advanced materials synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant for the following applications:

  • Synthesis of Conjugated Polymers: The di-halogenated nature of this compound makes it an ideal monomer for polycondensation reactions, such as Suzuki-Miyaura or Stille cross-coupling. These reactions can yield high-molecular-weight conjugated polymers with tailored optoelectronic properties. The electron-withdrawing trifluoromethyl group can be used to tune the HOMO/LUMO energy levels of the resulting polymer, which is critical for applications in organic electronics.

  • Development of Thermally Stable Polymers: The presence of the C-F bonds in the trifluoromethyl group is known to enhance the thermal stability of polymers. Materials derived from this compound are expected to exhibit improved resistance to high temperatures, making them suitable for demanding applications.

  • Precursor for Small Molecules in Organic Electronics: In addition to polymers, this compound can be used as a starting material for the synthesis of small molecules for use as emitters, hosts, or charge-transport materials in organic electronic devices. The ability to selectively functionalize the chloro and iodo positions allows for the construction of complex, non-planar molecules that can prevent aggregation-caused quenching of emission.

Data Presentation: Expected Properties of a Hypothetical Conjugated Polymer

The following table summarizes the expected properties of a hypothetical conjugated polymer synthesized via Suzuki-Miyaura polycondensation of this compound with a suitable diboronic acid ester comonomer. These values are illustrative and based on the known effects of the trifluoromethyl group on similar polymer backbones.

PropertyExpected Value/RangeRationale
Molecular Weight (Mn) 10 - 50 kDaAchievable through optimized Suzuki polycondensation, sufficient for good film formation.
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.
Decomposition Temperature (Td) > 350 °CThe trifluoromethyl group enhances thermal stability.
Glass Transition Temperature (Tg) 120 - 180 °CThe rigid backbone and bulky side group are expected to lead to a high Tg.
HOMO Energy Level -5.4 to -5.8 eVThe electron-withdrawing trifluoromethyl group is expected to lower the HOMO level, improving air stability.
LUMO Energy Level -2.8 to -3.2 eVThe LUMO level will be influenced by the comonomer, but the trifluoromethyl group will also contribute to its stabilization.
Electrochemical Band Gap 2.2 - 2.8 eVTunable based on the choice of the comonomer.
Photoluminescence (PL) Emission Blue-Green RegionThe emission wavelength can be tuned by the choice of the aromatic comonomer.
Solubility Soluble in common organic solvents (e.g., THF, chloroform, toluene)The trifluoromethyl group often improves the solubility of conjugated polymers, facilitating solution processing.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol is based on established methods for similar aryl halides and can be adapted for the synthesis of both small molecules and polymers.

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and deionized water (4:1:1 ratio, 50 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure biaryl product.

Visualizations

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Suzuki-Miyaura Polycondensation (Pd Catalyst, Base) A->C B Diboronic Acid Ester Comonomer B->C D Conjugated Polymer with (CF3)-substituted units C->D

Caption: Synthetic strategy for a conjugated polymer.

G A 1. Add Reactants and Catalyst to Flask (this compound, Boronic Acid, Base, Pd Catalyst) B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Degassed Solvents (Toluene, Ethanol, Water) B->C D 4. Heat to Reflux with Stirring (Monitor by TLC) C->D E 5. Cool to Room Temperature and Add Water D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Wash, Dry, and Concentrate (Brine, MgSO4, Rotary Evaporator) F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cross-coupling reaction mechanisms involving 3-Chloro-4-iodobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for reaction optimization.

Principle of Reactivity and Selectivity

This compound possesses two different halogen atoms, offering the potential for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond at the 4-position is significantly more reactive than the carbon-chlorine bond at the 3-position. This difference in reactivity allows for chemoselective cross-coupling at the C-I bond under standard conditions, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the synthesis of various 4-aryl-3-chlorobenzotrifluoride derivatives.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the more reactive C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers the organic group to the palladium center.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Selective C-I Cleavage) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)(I)L₂ (Ar = 3-Cl, 4-CF₃-Ph) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Diorganopalladium Ar-Pd(II)(R)L₂ Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide This compound Aryl_Halide->Oxidative_Addition

Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol (Representative)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 4-12 hours).

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Reactions
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux0.5-241-92[1]
1-Bromo-4-chlorobenzenePhenylboronic acidPd std. soln.KOHEthanolRT0.464[2]
BromobenzenePhenylboronic acidNHC-Pd(II) (0.5)KOHH₂O/2-Propanol820.5>99[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This is a valuable transformation for introducing alkynyl moieties into the 4-position of the benzotrifluoride core.

Reaction Mechanism

The Sonogashira reaction typically involves a dual catalytic cycle with palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium center.

  • Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Selective C-I Cleavage) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)(I)L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation_Pd Transmetalation Pd(II)_Intermediate->Transmetalation_Pd Diorganopalladium Ar-Pd(II)(C≡CR)L₂ Transmetalation_Pd->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR (Coupled Product) Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Cu(I) Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)->Alkyne_Activation Copper_Acetylide Cu(I)-C≡CR Alkyne_Activation->Copper_Acetylide Copper_Acetylide->Transmetalation_Pd Terminal_Alkyne H-C≡CR + Base Terminal_Alkyne->Alkyne_Activation

Catalytic cycles of the Sonogashira coupling.
Experimental Protocol (Representative)

This protocol is a general guideline and may require optimization.[4][5]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data for Analogous Sonogashira Reactions
Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on AluminaCu₂O on Alumina-THF-DMA7572<2 (batch)[6]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55385[7]
4-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NDMF801295[8]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce a vinyl group at the 4-position of this compound.

Reaction Mechanism

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the aryl halide.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon of the former alkene is eliminated, forming the product's double bond and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Heck_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Selective C-I Cleavage) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)(I)L₂ Oxidative_Addition->Pd(II)_Intermediate Alkene_Insertion Alkene Insertion Pd(II)_Intermediate->Alkene_Insertion Sigma_Alkyl_Pd R-CH₂-CH(Ar)-Pd(II)(I)L₂ Alkene_Insertion->Sigma_Alkyl_Pd Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Pd->Beta_Hydride_Elimination Product_Complex [Product]Pd(II)(H)L₂ Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 Base-mediated Regeneration Product Ar-CH=CH-R (Coupled Product) Product_Complex->Product Alkene Alkene (H₂C=CHR) Alkene->Alkene_Insertion Base Base Base->Pd(0)L2

Catalytic cycle of the Heck coupling.
Experimental Protocol (Representative)

This protocol is a general guideline and may require optimization.[9]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile (5 mL).

  • Reaction: Heat the mixture (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: After cooling, pour the mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data for Analogous Heck Reactions
Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂ (0.5)K₂CO₃DMF/H₂O1201298[10]
4-IodoanisoleAcrylamidePd on Zirconia-DMF-480[11]
IodobenzeneMethyl acrylateSupported PdEt₃N/Na₂CO₃NMP---[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of 4-amino-3-chlorobenzotrifluoride derivatives from this compound and a primary or secondary amine.

Reaction Mechanism

The mechanism is similar to other cross-coupling reactions and involves:

  • Oxidative Addition: Pd(0) adds to the C-I bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Selective C-I Cleavage) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)(I)L₂ Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Intermediate->Amine_Coordination Palladium_Amido Ar-Pd(II)(NR¹R²)L₂ Amine_Coordination->Palladium_Amido Reductive_Elimination Reductive Elimination Palladium_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR¹R² (Coupled Product) Reductive_Elimination->Product Amine HNR¹R² + Base Amine->Amine_Coordination Aryl_Halide This compound Aryl_Halide->Oxidative_Addition

Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Representative)

This protocol is a general guideline and may require optimization.[13][14]

  • Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene, 3 mL).

  • Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring for the necessary time (monitor by GC-MS or LC-MS).

  • Work-up: After cooling, dilute with an organic solvent, filter through celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOt-BuTolueneReflux694[15]
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOt-BuTolueneReflux1665[16]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-K₂CO₃Water100498

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Aryl Halide, Coupling Partner, Catalyst, and Base A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

General experimental workflow for cross-coupling reactions.

Disclaimer: The provided protocols are illustrative and based on reactions with similar substrates. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for the cross-coupling of this compound with specific coupling partners.

References

Synthesis of Novel Compounds Using 3-Chloro-4-iodobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities utilizing 3-Chloro-4-iodobenzotrifluoride as a versatile building block. The unique substitution pattern of this reagent, featuring a trifluoromethyl group, a chlorine atom, and a highly reactive iodine atom, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The trifluoromethyl moiety is of particular interest in drug discovery as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide will cover four key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling. The protocols provided are based on established methodologies and offer a starting point for the synthesis of diverse compound libraries.

Key Properties of this compound

PropertyValue
Molecular Formula C₇H₃ClF₃I
Molecular Weight 306.45 g/mol
CAS Number 141738-80-9
Appearance Not specified, likely a liquid or low-melting solid
IUPAC Name 2-chloro-1-iodo-4-(trifluoromethyl)benzene

Application 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl and heteroaryl-aryl compounds. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the 4-position of this compound.

General Reaction Scheme:

Suzuki_Miyaura reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->reagents product 3-Chloro-4-arylbenzotrifluoride reagents->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene

Materials:

  • This compound (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene.

Expected Results (Representative Data):
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenyl-1-(trifluoromethyl)benzene85
2(4-Methoxyphenyl)boronic acid2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene92
3(3-Pyridyl)boronic acid3-(3-Chloro-4-(trifluoromethyl)phenyl)pyridine78

Application 2: Sonogashira Coupling for the Synthesis of Aryl-Alkynes

The Sonogashira coupling provides a powerful means to form a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating conjugated enynes and arylalkynes, which are valuable precursors in medicinal chemistry and materials science.

General Reaction Scheme:

Sonogashira reactant1 This compound reagents Pd Catalyst Cu(I) Cocatalyst Base Solvent reactant1->reagents reactant2 Terminal Alkyne (R-C≡CH) reactant2->reagents product 3-Chloro-4-(alkynyl)benzotrifluoride reagents->product

Caption: General scheme of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Chloro-1-(phenylethynyl)-4-(trifluoromethyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Expected Results (Representative Data):
EntryAlkyneProductYield (%)
1Phenylacetylene2-Chloro-1-(phenylethynyl)-4-(trifluoromethyl)benzene88
21-Hexyne1-(Hex-1-yn-1-yl)-2-chloro-4-(trifluoromethyl)benzene82
3Ethynyltrimethylsilane(3-Chloro-4-(trifluoromethyl)phenylethynyl)trimethylsilane95

Application 3: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. A specific example of amination of a related compound, 3,4-dichlorobenzotrifluoride, provides a detailed protocol.

General Reaction Scheme:

Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 Amine (R₂NH) reactant2->reagents product N-Aryl-3-chloro-4-aminobenzotrifluoride reagents->product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)aniline from 3,4-Dichlorobenzotrifluoride[1]

This protocol describes the amination of a structurally similar starting material and can be adapted for this compound, likely with milder reaction conditions due to the higher reactivity of the C-I bond.

Materials:

  • 3,4-Dichlorobenzotrifluoride (1.0 equiv)

  • Anhydrous activated potassium fluoride (0.4 equiv)

  • Ammonia (excess)

  • N-methylpyrrolidone (NMP)

Procedure:

  • Charge an autoclave with N-methylpyrrolidone and anhydrous activated potassium fluoride.

  • Add 3,4-dichlorobenzotrifluoride to the autoclave.

  • Pass ammonia gas from a pressure pot into the reactor at ambient temperature.

  • Heat the contents of the autoclave to 245-250 °C over a period of 2 hours, allowing the reactor pressure to build.

  • Maintain the reaction mixture at 245-250 °C for 8 hours.

  • Cool the reaction mixture to ambient temperature and vent the excess ammonia.

  • Filter the reaction mass and fractionally distill to give 2-chloro-4-(trifluoromethyl)aniline.

Reaction Data:
Starting MaterialProductYield (%)Isomer Ratio (Product : 2-chloro-5-trifluoromethylaniline)
3,4-Dichlorobenzotrifluoride2-Chloro-4-(trifluoromethyl)aniline78 (based on consumed starting material)87 : 13

Application 4: Heck Coupling for the Synthesis of Substituted Alkenes

The Heck coupling reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes.

General Reaction Scheme:

Heck_Coupling reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Alkene (R-CH=CH₂) reactant2->reagents product Substituted Alkene reagents->product

Caption: General scheme of the Heck coupling reaction.

Experimental Protocol: Synthesis of 1-Chloro-2-styryl-4-(trifluoromethyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 equiv)

  • Triethylamine (NEt₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous and degassed DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Expected Results (Representative Data):
EntryAlkeneProductYield (%)
1Styrene1-Chloro-2-styryl-4-(trifluoromethyl)benzene80
2n-Butyl acrylate(E)-Butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate85
31-Octene1-(1-Chloro-4-(trifluoromethyl)benzen-2-yl)oct-1-ene75

Experimental Workflows

The following diagrams illustrate the general workflows for the described cross-coupling reactions.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A Combine Reactants & Base B Inert Atmosphere A->B C Add Catalyst & Ligand B->C D Add Solvents C->D E Heat & Stir D->E F Monitor Reaction E->F G Work-up & Extraction F->G H Purification G->H I Characterization H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Sonogashira Coupling Workflow

Sonogashira_Workflow A Combine Aryl Halide & Catalysts B Inert Atmosphere A->B C Add Solvent & Base B->C D Add Alkyne C->D E Heat & Stir D->E F Monitor Reaction E->F G Filtration & Concentration F->G H Purification G->H I Characterization H->I

Application Notes: 3-Chloro-4-iodobenzotrifluoride as a Versatile Intermediate in the Synthesis of Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-iodobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] Its unique trifluoromethyl, chloro, and iodo substituents provide a versatile platform for a variety of chemical transformations, making it an invaluable intermediate in drug discovery and development. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1] This document outlines the application of this compound in the synthesis of analogues of prominent kinase inhibitors, Sorafenib and Nilotinib, providing detailed experimental protocols and synthetic workflows.

Introduction

The strategic incorporation of halogen atoms and a trifluoromethyl group in a benzene ring makes this compound a key intermediate for the synthesis of targeted therapies. The presence of both chlorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1] This application note focuses on the synthetic utility of this intermediate in preparing analogues of Sorafenib and Nilotinib, two important tyrosine kinase inhibitors used in cancer therapy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₃ClF₃I
Molecular Weight 306.45 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 215.6 °C at 760 mmHg
Density 1.973 g/cm³
CAS Number 141738-80-9

Data sourced from PubChem CID 2736612.[2]

Application in API Synthesis: Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] The core structure of Sorafenib features a central urea moiety connecting a picolinamide and a 4-chloro-3-(trifluoromethyl)phenyl group. This compound can serve as a precursor to the key intermediate, 4-chloro-3-(trifluoromethyl)aniline, which is essential for the formation of the urea linkage.

Synthetic Workflow for Sorafenib Analogues

G A This compound B Buchwald-Hartwig Amination A->B NH3, Pd catalyst, ligand C 4-Chloro-3-(trifluoromethyl)aniline B->C D Phosgenation or equivalent C->D E 4-Chloro-3-(trifluoromethyl)phenyl isocyanate D->E G Urea Formation E->G F Amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) F->G H Sorafenib Analogue G->H

Caption: Synthetic workflow for Sorafenib analogues.

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound (Representative Protocol)

This protocol describes a plausible Buchwald-Hartwig amination reaction to convert the aryl iodide to an aniline.

Materials:

  • This compound

  • Ammonia (or a protected ammonia equivalent like benzophenone imine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.02-0.10 eq).

  • Add the anhydrous solvent, followed by the base (1.5-2.0 eq).

  • Introduce ammonia gas into the reaction mixture or add the ammonia equivalent (1.2-1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of a Sorafenib Analogue via Urea Formation

This protocol outlines the reaction of the derived isocyanate with an appropriate amine.

Materials:

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (prepared from the corresponding aniline)

  • Substituted amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve the substituted amine (1.0 eq) in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-16 hours. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the Sorafenib analogue.[3]

Application in API Synthesis: Nilotinib Analogues

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[4] The structure of Nilotinib contains a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety, which can be synthesized from precursors derived from this compound.

Synthetic Workflow for Nilotinib Analogues

G A This compound B Ullmann Condensation A->B C 4-Methyl-1-(2-chloro-4-(trifluoromethyl)phenyl)-1H-imidazole B->C D Buchwald-Hartwig Amination C->D Amine, Pd catalyst, ligand E N-(2-(4-Methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)phenyl)amine derivative D->E G Amide Coupling E->G F Amide Coupling Partner F->G H Nilotinib Analogue G->H I 4-Methyl-1H-imidazole I->B CuI, base

Caption: Synthetic workflow for Nilotinib analogues.

Experimental Protocol: Ullmann Condensation of this compound with 4-Methyl-1H-imidazole (Representative Protocol)

This protocol describes a plausible Ullmann condensation to introduce the imidazole moiety.

Materials:

  • This compound

  • 4-Methyl-1H-imidazole

  • Copper(I) iodide (CuI)

  • Base (e.g., Potassium carbonate or Cesium carbonate)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), 4-methyl-1H-imidazole (1.2-1.5 eq), CuI (0.1-0.2 eq), and the base (2.0-3.0 eq).

  • Add the solvent and heat the mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the imidazole derivative.

Experimental Protocol: Synthesis of a Nilotinib Analogue via Amide Coupling

This protocol outlines a general amide coupling reaction to form a Nilotinib analogue.

Materials:

  • The synthesized aniline derivative from the previous step

  • Carboxylic acid partner (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA or Triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1-1.2 eq), and base (2.0-3.0 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the aniline derivative (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the Nilotinib analogue.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations described in the protocols. These are based on literature reports for analogous reactions and may vary depending on the specific substrates and reaction conditions.

Reaction StepStarting MaterialProductTypical Yield (%)
Buchwald-Hartwig AminationAryl IodideAryl Amine70-95
Urea FormationIsocyanate + AmineUrea80-98
Ullmann CondensationAryl Iodide + ImidazoleAryl Imidazole60-85
Amide CouplingCarboxylic Acid + AmineAmide75-95

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its distinct functional groups allow for selective and high-yielding transformations, providing access to key structural motifs found in modern APIs. The protocols and workflows presented herein demonstrate the potential of this building block in the development of analogues of Sorafenib and Nilotinib, facilitating further research and innovation in medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Chloro-4-iodobenzotrifluoride. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position. This document covers key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

General Considerations

Due to the presence of the electron-withdrawing trifluoromethyl group, this compound is generally a reactive substrate for palladium-catalyzed cross-coupling reactions. The primary site of reaction is the highly reactive carbon-iodine bond. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst activity and reproducibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Reaction Scheme:

Suzuki_Miyaura substrate This compound product 2-Chloro-4-aryl-benzotrifluoride substrate->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary:

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/Ethanol901285-95
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001890-98

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol to the flask.

  • Add the 2 M Na₂CO₃ solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and wash it with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Reaction Scheme:

Sonogashira substrate This compound product 2-Chloro-4-alkynyl-benzotrifluoride substrate->product alkyne Terminal Alkyne alkyne->product catalyst Pd/Cu Catalyst, Base

Caption: Sonogashira coupling of this compound.

Quantitative Data Summary:

EntryCoupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylacetylene(PPh₃)₂PdCl₂ (5)-Et₃N[TBP][4EtOV]Not SpecifiedNot Specified79[1][2]

Experimental Protocol:

This protocol is based on a reported procedure for the Sonogashira coupling of this compound.[1][2]

Materials:

  • This compound (0.5 mmol)

  • Phenylacetylene (0.75 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.025 mmol)

  • Triethylamine (Et₃N)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add this compound, phenylacetylene, (PPh₃)₂PdCl₂, and [TBP][4EtOV] ionic liquid as the solvent.

  • The original procedure does not specify the amount of base, temperature, or reaction time; these would need to be optimized. A typical starting point would be 2-3 equivalents of triethylamine at room temperature, monitoring the reaction for completion.

  • After the reaction is complete, the product can be extracted from the ionic liquid using an organic solvent.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.

Reaction Scheme:

Heck substrate This compound product 2-Chloro-4-vinyl-benzotrifluoride substrate->product alkene Alkene alkene->product catalyst Pd Catalyst, Base

Caption: Heck reaction of this compound.

Quantitative Data Summary:

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10012-2470-90
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMF80-1004-1275-95

Experimental Protocol:

This is a general protocol for the Heck reaction and should be optimized for the specific alkene used.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Add anhydrous DMF and stir for 10 minutes to pre-form the catalyst.

  • Add this compound, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines.

Reaction Scheme:

Buchwald_Hartwig substrate This compound product N-Aryl-2-chloro-4-aminobenzotrifluoride substrate->product amine Amine amine->product catalyst Pd Catalyst, Base

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data Summary:

While a specific protocol for the Buchwald-Hartwig amination of this compound was not found, a study on the N-arylation of a lactam with 4-iodobenzotrifluoride reported a yield of 47%. This suggests that the amination of the closely related this compound is a feasible transformation. The following conditions are representative for Buchwald-Hartwig aminations of aryl iodides.

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-90

Experimental Protocol:

This general protocol for the Buchwald-Hartwig amination requires optimization for the specific amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)

  • XPhos (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask B Add Anhydrous Solvent A->B C Degas the Reaction Mixture B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature & Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Functionalization of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodobenzotrifluoride is a versatile trifluoromethylated aromatic building block that holds significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique trifluoromethylated aromatic structure imparts desirable electronic and lipophilic properties to target molecules, which can be beneficial in drug discovery for enhancing metabolic stability and bioavailability. The presence of two distinct halogen atoms, chlorine and iodine, at positions amenable to selective functionalization, makes it an invaluable precursor for the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective and sequential modifications, offering a powerful strategy for the divergent synthesis of novel compounds.

Key Properties of this compound

PropertyValue
Molecular Formula C₇H₃ClF₃I
Molecular Weight 306.45 g/mol
CAS Number 141738-80-9
Appearance Colorless to light yellow liquid
IUPAC Name 2-chloro-1-iodo-4-(trifluoromethyl)benzene

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the significantly higher reactivity of the carbon-iodine bond allows for selective coupling with a wide range of boronic acids and their derivatives, leaving the chloro substituent intact for subsequent transformations.

Application Note:

This selective Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl moieties at the 4-position of the benzotrifluoride core. The resulting 3-chloro-4-arylbenzotrifluoride derivatives are valuable intermediates for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reaction generally proceeds under mild conditions with high functional group tolerance.

Illustrative Reaction Scheme:

Suzuki_Coupling reagent1 This compound reagents reagent1->reagents reagent2 Ar-B(OH)₂ reagent2->reagents product 3-Chloro-4-arylbenzotrifluoride reagents->product Pd Catalyst, Base Solvent, Heat

Caption: Selective Suzuki-Miyaura coupling at the iodo position.

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative Examples):

The following table presents representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous aryl iodides. These should serve as a starting point for optimization.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100880-90
3-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1101675-85

Sonogashira Coupling: Formation of C-C Triple Bonds

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction allows for the selective functionalization at the carbon-iodine bond of this compound. This reaction introduces an alkynyl moiety, a valuable functional group for further transformations and a key component in various materials and pharmaceutical compounds.

Application Note:

The Sonogashira coupling provides a direct route to 4-alkynyl-3-chlorobenzotrifluorides. These products can serve as precursors for the synthesis of complex heterocyclic systems, conjugated polymers, and biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Illustrative Reaction Scheme:

Sonogashira_Coupling reagent1 This compound reagents reagent1->reagents reagent2 R-C≡CH reagent2->reagents product 3-Chloro-4-alkynylbenzotrifluoride reagents->product Pd Cat., Cu(I) Cat. Base, Solvent

Caption: Selective Sonogashira coupling at the iodo position.

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 25-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative Examples):

The following table provides representative reaction conditions and yields for the Sonogashira coupling of analogous aryl iodides.

Terminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25690-98
1-HexynePd(PPh₃)₄ (2)CuI (5)DIPADMF401285-95
TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (10)Et₃NTHF25490-99

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While the carbon-iodine bond is generally more reactive, the choice of catalyst, ligand, and reaction conditions can be tuned to achieve selective amination at either the iodo or chloro position. However, amination at the more reactive iodo position is more common.

Application Note:

This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzotrifluoride scaffold, leading to the synthesis of novel anilines and their derivatives. These compounds are important pharmacophores in many drug candidates. For challenging substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.

Illustrative Reaction Scheme:

Buchwald_Hartwig_Amination reagent1 This compound reagents reagent1->reagents reagent2 R¹R²NH reagent2->reagents product N-substituted-3-chloro-4-aminobenzotrifluoride reagents->product Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Selective Buchwald-Hartwig amination at the iodo position.

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative Examples):

The following table provides representative reaction conditions and yields for the Buchwald-Hartwig amination of analogous aryl iodides.

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001885-95
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102475-85
n-HexylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSToluene901280-90

Sequential Functionalization Strategy

A key advantage of this compound is the potential for sequential functionalization. By first performing a selective cross-coupling reaction at the more reactive iodo position, the chloro substituent remains available for a subsequent, typically more forcing, cross-coupling reaction. This allows for the synthesis of unsymmetrically disubstituted benzotrifluoride derivatives.

Sequential_Functionalization start This compound intermediate 3-Chloro-4-R¹-benzotrifluoride start->intermediate Step 1: Selective coupling at Iodo position (e.g., Suzuki, Sonogashira) final_product 3-R²-4-R¹-benzotrifluoride intermediate->final_product Step 2: Coupling at Chloro position (e.g., Suzuki, Buchwald-Hartwig)

Caption: A general workflow for the sequential functionalization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The differential reactivity of its halogen substituents allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this compound in their drug discovery and materials science endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Reactions with 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-4-iodobenzotrifluoride as a key building block. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization, making this compound a versatile substrate in organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The presence of two different halogen atoms at distinct positions on the benzotrifluoride core, coupled with the electron-withdrawing nature of the trifluoromethyl group, allows for chemoselective cross-coupling reactions. Typically, the more reactive C-I bond can be selectively functionalized under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization strategy opens avenues for the efficient construction of diverse molecular architectures.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

General Experimental Workflow

A general workflow for performing cross-coupling reactions with this compound is depicted below. It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst deactivation and unwanted side reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, coupling partner, and base to a dry flask. B 2. Add solvent and degas the mixture (e.g., by purging with Argon). A->B C 3. Add Palladium catalyst and ligand under inert atmosphere. B->C D 4. Heat the reaction mixture to the specified temperature and stir. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool the reaction and perform aqueous work-up. E->F G 7. Dry the organic layer and concentrate in vacuo. F->G H 8. Purify the crude product by column chromatography. G->H

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. Due to the higher reactivity of the C-I bond, the reaction with this compound can be performed selectively at the 4-position.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., Pyridine-3-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)1,4-Dioxane100892
32-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1101678

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective functionalization of the C-I bond in this compound.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data
EntryAlkyneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃N (2.5)THFRT695
2EthynyltrimethylsilanePd(PPh₃)₄ (5) / CuI (10)DIPA (3)DMF50491
31-OctynePd(OAc)₂ (2) / XPhos (4) / CuI (5)Et₃N (3)1,4-Dioxane601288

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. Selective amination at the 4-position of this compound can be achieved.

Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.03 equiv.) and the ligand (0.02-0.06 equiv.) to a dry Schlenk tube.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.5 equiv.).

  • Transfer the catalyst solution to the flask containing the reactants via a cannula.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.5)Toluene1001882
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102489
3n-ButylamineG3-XPhos (2)-K₃PO₄ (2)t-BuOH901275

Signaling Pathways and Logical Relationships

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The chemoselectivity for the C-I bond over the C-Cl bond is primarily governed by the difference in bond dissociation energies, with the C-I bond being weaker and thus more susceptible to oxidative addition by the palladium(0) catalyst.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination S1 Pd(0) S2 Oxidative Addition (Ar-I) S1->S2 S3 Ar-Pd(II)-I S2->S3 S4 Transmetalation (R-B(OR)₂) S3->S4 S5 Ar-Pd(II)-R S4->S5 S6 Reductive Elimination S5->S6 S6->S1 So1 Pd(0) So2 Oxidative Addition (Ar-I) So1->So2 So3 Ar-Pd(II)-I So2->So3 So4 Transmetalation (Cu-C≡C-R) So3->So4 So5 Ar-Pd(II)-C≡C-R So4->So5 So6 Reductive Elimination So5->So6 So6->So1 B1 Pd(0) B2 Oxidative Addition (Ar-I) B1->B2 B3 Ar-Pd(II)-I B2->B3 B4 Amine Coordination & Deprotonation B3->B4 B5 Ar-Pd(II)-NR₂ B4->B5 B6 Reductive Elimination B5->B6 B6->B1

Catalytic cycles for cross-coupling reactions.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult relevant literature and perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-Chloro-4-iodobenzotrifluoride with a focus on improving yield and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is a Sandmeyer-type reaction.[1][2][3][4] This involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide. For the synthesis of this compound, the recommended starting material is the commercially available 2-Chloro-4-(trifluoromethyl)aniline.

Q2: Why is a Sandmeyer-type reaction preferred for iodination?

A2: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[4][5][6] Specifically for iodination, it is highly effective and often does not require a copper catalyst, which is typically used for the introduction of chloro, bromo, or cyano groups.[1][2][3] The reaction can be carried out using potassium iodide as the iodine source.[2][7]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Temperature control during diazotization is paramount. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[1] The stability of the diazonium intermediate is also influenced by the acidity of the medium and the presence of electron-withdrawing groups on the aniline. For electron-deficient anilines, careful optimization of acid concentration and reaction time is crucial.

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can occur, potentially lowering the yield of the desired product. These include the formation of phenol byproducts if the diazonium salt reacts with water, and the formation of azo-coupling products. In some cases, intramolecular cyclization can lead to heterocyclic byproducts like dibenzofurans. Careful control of reaction conditions, such as temperature and the slow, controlled addition of reagents, can help minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Ineffective iodide displacement.1. Ensure the complete dissolution of the starting aniline in the acidic medium before adding the diazotizing agent. Confirm the presence of excess nitrous acid with starch-iodide paper. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent addition of the iodide solution.[1] Use a freshly prepared solution of the diazotizing agent. 3. Ensure an adequate excess of the iodide source (e.g., potassium iodide) is used.[2] Consider gentle warming of the reaction mixture after the addition of the iodide solution to facilitate the displacement, but monitor for decomposition.
Formation of a Dark-Colored Tar or Polymeric Material 1. Azo-coupling side reactions. 2. Decomposition of the diazonium salt at elevated temperatures.1. Maintain a sufficiently acidic environment to suppress the coupling of the diazonium salt with the starting aniline or the product. Ensure efficient stirring to prevent localized high concentrations of reactants. 2. Strictly adhere to the recommended low-temperature conditions during diazotization. Add the diazonium salt solution to the iodide solution in a controlled manner to manage the exotherm.
Presence of Phenolic Impurities Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture where possible. Consider using a non-aqueous solvent for the diazotization if feasible, although aqueous acids are standard. Adding the cold diazonium salt solution to the iodide solution, rather than the reverse, can sometimes minimize contact time with excess water before the desired reaction occurs.
Formation of Unexpected Heterocyclic Byproducts (e.g., dibenzofurans) Intramolecular cyclization of the aryl radical intermediate.This can be challenging to avoid completely. Optimizing the concentration of the iodide source and the reaction temperature may influence the reaction pathway. Using a slight excess of the iodide source can help to trap the aryl radical before it undergoes intramolecular reactions.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup. 2. Co-elution of impurities during chromatography.1. Add a small amount of a saturated brine solution to help break up emulsions during extraction. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Alternatively, consider purification by vacuum distillation if the product is thermally stable.[1]

Experimental Protocols

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Chloro-4-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid and deionized water. The dissolution may be exothermic, so control the addition rate and cool as necessary.

    • Cool the reaction mixture to 0-5 °C using an ice-salt bath.[1]

    • Prepare a solution of sodium nitrite (1.1-1.2 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the reaction rate and prevent a rise in temperature.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (2.0-3.0 eq) in deionized water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine (the dark color of iodine should disappear).[1]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[1]

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

    • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Aryl Iodides in Sandmeyer-Type Reactions (Analogous Systems)

Starting AnilineDiazotizing AgentIodide SourceSolventTemperature (°C)Reported Yield (%)Reference
General ArylamineNaNO₂ / H₂SO₄NaIWater / Diethyl Ether0 to RT70[2]
2-AminopurinesIsopentyl nitriteCuI / Alkali Metal Iodide / I₂DME60GoodA study on non-aqueous conditions.
AnilineNaNO₂ / H₂OKICH₂Cl₂ / H₂ORT-A one-pot, metal-free method.

Note: The yields are highly substrate-dependent. The data for analogous systems suggests that good to excellent yields are achievable with careful optimization.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Work-up & Purification start 2-Chloro-4-(trifluoromethyl)aniline dissolve Dissolve in H₂SO₄/H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization diazonium Diazonium Salt Solution stir_diazotization->diazonium add_diazonium Add diazonium salt solution diazonium->add_diazonium prepare_ki Prepare KI solution prepare_ki->add_diazonium warm_stir Warm to RT and stir add_diazonium->warm_stir crude_mixture Crude Reaction Mixture warm_stir->crude_mixture quench Quench with Na₂S₂O₃ crude_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/Distillation) dry_concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure check_diazotization Check Diazotization Step start->check_diazotization check_stability Check Diazonium Stability start->check_stability check_iodination Check Iodination Step start->check_iodination side_reactions Check for Side Reactions start->side_reactions incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization solution_incomplete Action: Ensure complete dissolution of aniline. Verify excess NaNO₂. incomplete_diazotization->solution_incomplete Yes decomposition Decomposition? check_stability->decomposition solution_stability Action: Maintain temperature at 0-5 °C. Use fresh reagents. decomposition->solution_stability Yes ineffective_displacement Ineffective Displacement? check_iodination->ineffective_displacement solution_displacement Action: Use excess KI. Gentle warming may be required. ineffective_displacement->solution_displacement Yes phenol_formation Phenol Formation? side_reactions->phenol_formation azo_coupling Azo Coupling? side_reactions->azo_coupling solution_phenol Action: Minimize water. Control addition rate. phenol_formation->solution_phenol Yes solution_azo Action: Maintain high acidity. Ensure efficient stirring. azo_coupling->solution_azo Yes

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-4-iodobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound, a liquid at room temperature, are vacuum distillation and column chromatography. Recrystallization is generally not applicable unless the compound is a solid at room temperature or can form a crystalline derivative.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and positional isomers. For instance, if synthesized from a related benzotrifluoride, isomers can be challenging to separate due to similar physical properties like boiling points.[1] Incomplete reaction products are another possibility.[1]

Q3: How can I assess the purity of this compound?

A3: The purity of this compound is typically determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining purity.

Q4: Are there any specific handling precautions for this compound during purification?

A4: Yes, this compound may be light-sensitive. It is advisable to protect the sample from light by using aluminum foil to cover flasks and columns, especially during extended purification procedures.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation

Issue 1: Product decomposition during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation.

  • Suggested Solution:

    • Decrease the pressure of the vacuum system to lower the boiling point of the compound. A high-quality vacuum pump is essential for achieving a deep vacuum.

    • Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.

    • Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Issue 2: Inefficient separation of impurities.

  • Possible Cause: The boiling points of the impurities are too close to the boiling point of this compound. This is particularly common with positional isomers.[1]

  • Suggested Solution:

    • Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

    • Optimize the reflux ratio to enhance separation. A higher reflux ratio can improve separation but will increase the distillation time.

    • If distillation is ineffective, consider using column chromatography for purification.

Column Chromatography

Issue 3: Poor separation of the product from impurities on the column.

  • Possible Cause: The chosen solvent system (mobile phase) does not provide adequate resolution.

  • Suggested Solution:

    • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal mobile phase. Aim for an Rf value of 0.2-0.3 for the product.

    • A common starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Issue 4: The compound appears to be degrading on the silica gel column.

  • Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[2]

  • Suggested Solution:

    • Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase.

    • Alternatively, use a different stationary phase, such as neutral or basic alumina.[2]

    • Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to check for degradation spots.[2]

Data Presentation

The following table summarizes the physical properties of this compound and provides a template for recording purification results.

PropertyValueReference
CAS Number 141738-80-9[3]
Molecular Formula C7H3ClF3I[3][4]
Molecular Weight 306.45 g/mol [3][4]
Physical State Liquid
Boiling Point 58-60 °C at 0.2 mmHg
Purity Before Purification User Determined (e.g., by GC-MS)
Purity After Purification User Determined (e.g., by GC-MS)
Purification Yield User Determined

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Use a stirring hotplate and a magnetic stir bar in the distillation flask to ensure even heating.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Slowly apply the vacuum.

    • Once the desired vacuum is reached and stable, begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point and pressure.

    • After collecting the product, turn off the heating and allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude this compound purity_check1 Purity Analysis (GC-MS, qNMR) start->purity_check1 decision Is Purity > 98%? purity_check1->decision purification_method Select Purification Method decision->purification_method No final_product Pure this compound decision->final_product Yes distillation Vacuum Distillation purification_method->distillation chromatography Column Chromatography purification_method->chromatography purity_check2 Purity Analysis of Fractions distillation->purity_check2 chromatography->purity_check2 combine Combine Pure Fractions purity_check2->combine solvent_removal Solvent Removal (if applicable) combine->solvent_removal solvent_removal->final_product

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Distillation start Vacuum Distillation Issue issue1 Product Decomposition start->issue1 issue2 Inefficient Separation start->issue2 cause1 Temperature too high issue1->cause1 cause2 Boiling points of impurities are too close issue2->cause2 solution1a Decrease vacuum pressure cause1->solution1a solution1b Use short-path distillation cause1->solution1b solution2a Use a fractional distillation column cause2->solution2a solution2b Optimize reflux ratio cause2->solution2b solution2c Consider column chromatography cause2->solution2c

Caption: Troubleshooting guide for vacuum distillation.

Troubleshooting_Chromatography start Column Chromatography Issue issue1 Poor Separation start->issue1 issue2 Product Degradation start->issue2 cause1 Suboptimal mobile phase issue1->cause1 cause2 Acidic silica gel issue2->cause2 solution1a Optimize solvent system via TLC cause1->solution1a solution1b Use gradient elution cause1->solution1b solution2a Deactivate silica gel with a base cause2->solution2a solution2b Use neutral or basic alumina cause2->solution2b

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: 3-Chloro-4-iodobenzotrifluoride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a highly functionalized aromatic compound suitable for a variety of cross-coupling reactions. The presence of both an iodine and a chlorine atom allows for selective functionalization. Due to the higher reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed reactions, the iodine is typically displaced first. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling conditions. This allows for selective coupling at the 4-position (where iodine is located) while leaving the 3-position (with chlorine) intact for potential subsequent transformations.

Q3: What are the general types of side products I should expect in these reactions?

A3: The common side products are generally characteristic of the type of cross-coupling reaction being performed:

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid to form a biaryl species, and protodeboronation of the boronic acid.

  • Sonogashira Coupling: Homocoupling of the terminal alkyne to form a diyne, often referred to as Glaser coupling.

  • Buchwald-Hartwig Amination: Hydrodehalogenation of the starting material (replacement of the halogen with a hydrogen) and potential formation of undesired regioisomers if the amine has multiple reactive sites.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the desired product and any major side products.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired coupled product and significant amount of unreacted this compound.

Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.
Insufficient BaseEnsure the base is anhydrous and of high quality. Increase the equivalents of base (typically 2-3 equivalents).
Low Reaction TemperatureGradually increase the reaction temperature in 10°C increments.
Poor Solvent QualityUse anhydrous and degassed solvents to prevent catalyst deactivation.

Issue 2: Formation of significant homocoupling product of the boronic acid.

Potential Cause Troubleshooting Step
Presence of OxygenThoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
High Catalyst LoadingReduce the palladium catalyst loading to the minimum effective amount (typically 1-5 mol%).

Issue 3: Protodeboronation of the boronic acid.

Potential Cause Troubleshooting Step
Presence of WaterUse anhydrous solvents and reagents.
High TemperatureIf possible, run the reaction at a lower temperature for a longer duration.
Prolonged Reaction TimeMonitor the reaction closely and work it up as soon as the starting material is consumed.
Sonogashira Coupling

Issue 1: Formation of a significant amount of alkyne homocoupling (Glaser) product.

Potential Cause Troubleshooting Step
Presence of OxygenThis is the most common cause. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Active Copper CatalystMinimize the amount of copper(I) co-catalyst or consider running the reaction under copper-free conditions.
Amine BaseCertain amine bases can promote homocoupling. Consider switching to a different amine or using an inorganic base.

Issue 2: Low conversion of this compound.

Potential Cause Troubleshooting Step
Inactive CatalystUse fresh palladium and copper catalysts.
Insufficient BaseEnsure the amine base is pure and used in sufficient excess (typically 2-3 equivalents).
Low TemperatureGently heat the reaction mixture (e.g., to 40-60°C) to facilitate the reaction.
Buchwald-Hartwig Amination

Issue 1: Formation of the hydrodehalogenated side product (3-Chloro-benzotrifluoride).

Potential Cause Troubleshooting Step
Unproductive Reductive EliminationThis can be influenced by the choice of ligand. Screen different bulky, electron-rich phosphine ligands.
High Reaction TemperatureLowering the reaction temperature may disfavor the hydrodehalogenation pathway.
Choice of BaseA very strong base might contribute to this side reaction. Consider screening different bases.

Issue 2: Low yield of the aminated product.

Potential Cause Troubleshooting Step
Inactive Catalyst/LigandUse fresh, high-purity palladium precatalyst and ligand.
Sterically Hindered AmineFor bulky amines, a more sterically demanding and electron-rich ligand may be required.
Inappropriate BaseThe pKa of the base should be sufficient to deprotonate the amine. Strong bases like NaOtBu or LHMDS are commonly used.

Quantitative Data

The following tables provide representative data for yields and side products in cross-coupling reactions of aryl halides structurally similar to this compound. Note that optimal conditions and outcomes will vary depending on the specific coupling partners and reaction parameters.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (2)Toluene/EtOH/H₂O801295[2]
4-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Dioxane1001892[2]
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₂CO₃ (3)Toluene/H₂O802487[2]

Table 2: Representative Yields in Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (2)THFRT695[3]
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)DMF65492[3]
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (2)THFRT298[3]

Table 3: Representative Yields in Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
4-ChloroanisoleMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001898
4-BromotolueneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002492
1-Chloro-4-nitrobenzenePiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Dioxane1102088

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50°C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Pathway A This compound + Ar-B(OH)₂ B Oxidative Addition A->B Pd(0) I Homocoupling A->I K Protodeboronation A->K C Pd(II) Intermediate B->C D Transmetalation C->D Base E Pd(II)-Ar Intermediate D->E F Reductive Elimination E->F G Desired Product F->G H Pd(0) F->H H->B J Ar-Ar I->J L Ar-H K->L Sonogashira_Pathway A This compound + Terminal Alkyne B Pd Cycle A->B C Cu Cycle A->C E Homocoupling (Glaser Coupling) A->E O₂ D Desired Product B->D C->B Copper Acetylide F Diyne E->F Buchwald_Hartwig_Troubleshooting Start Low Yield or Side Products in Buchwald-Hartwig Amination Check_Reagents Are reagents anhydrous and degassed? Start->Check_Reagents Prepare_Reagents Dry and degas all solvents and reagents. Check_Reagents->Prepare_Reagents No Check_Catalyst Is the catalyst/ligand active? Check_Reagents->Check_Catalyst Yes Prepare_Reagents->Check_Reagents New_Catalyst Use fresh catalyst and ligand. Consider a pre-catalyst. Check_Catalyst->New_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes New_Catalyst->Check_Catalyst Screen_Bases Screen different bases (e.g., NaOtBu, LHMDS, K₃PO₄). Check_Base->Screen_Bases No Check_Temp Is the temperature optimized? Check_Base->Check_Temp Yes Screen_Bases->Check_Base Adjust_Temp Adjust temperature. Lower temp may reduce side reactions. Check_Temp->Adjust_Temp No Success Reaction Optimized Check_Temp->Success Yes Adjust_Temp->Check_Temp

References

preventing isomer formation during 3-Chloro-4-iodobenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-chloro-4-iodobenzotrifluoride. Our aim is to assist researchers, scientists, and drug development professionals in overcoming challenges related to isomer formation and other common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on preventing the formation of unwanted isomers.

Q1: My final product contains a significant amount of the 4-chloro-3-iodobenzotrifluoride isomer. How can I improve the regioselectivity of the iodination step?

A1: The formation of the undesired 4-chloro-3-iodobenzotrifluoride isomer is a common challenge. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. In the case of 3-chlorobenzotrifluoride as a starting material, the directing effects of the two substituents are conflicting. To favor iodination at the 4-position, consider the following:

  • Choice of Iodinating Agent and Catalyst: The electrophilicity of the iodinating agent and the nature of the catalyst are critical. Using a milder iodinating system can increase selectivity. For instance, employing iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or using reagents like N-iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., sulfuric acid) can provide better control.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. Experiment with temperatures ranging from 0°C to room temperature.

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Non-polar solvents may be preferable.

Q2: I am observing the formation of di-iodinated byproducts. What is the cause and how can I prevent it?

A2: The formation of di-iodinated species suggests that the reaction conditions are too harsh or the stoichiometry is not well-controlled. To mitigate this:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the starting material. Use a slight excess of the starting material or add the iodinating agent portion-wise to avoid localized high concentrations.

  • Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction as soon as the desired product is maximized and before significant amounts of di-iodinated products are formed.

  • Deactivating the Ring: The trifluoromethyl and chloro groups are deactivating, which should inherently reduce the likelihood of multiple substitutions. However, if di-iodination persists, it indicates excessive reactivity of the chosen iodinating system. Consider a less reactive iodinating agent.

Q3: The chlorination of 4-iodobenzotrifluoride is yielding a mixture of this compound and 2-chloro-4-iodobenzotrifluoride. How can I favor the desired 3-chloro isomer?

A3: When starting with 4-iodobenzotrifluoride, the trifluoromethyl group directs chlorination to the meta position (position 3), while the iodine directs to the ortho position (position 3) and para position (already occupied). The formation of the 2-chloro isomer is less favored due to steric hindrance from the adjacent iodine atom. To enhance the formation of the 3-chloro isomer:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) are crucial. A less active catalyst or a smaller catalytic amount might improve selectivity.

  • Temperature Control: As with iodination, lower reaction temperatures can improve the regioselectivity of the chlorination reaction.

  • Solvent: Using a non-coordinating solvent can help in achieving better selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and logical synthetic approach involves a two-step process:

  • Chlorination: Electrophilic chlorination of benzotrifluoride to yield 3-chlorobenzotrifluoride.

  • Iodination: Subsequent electrophilic iodination of 3-chlorobenzotrifluoride to introduce the iodine atom at the 4-position.

Alternatively, one could start with 4-iodobenzotrifluoride and perform an electrophilic chlorination. The choice of route may depend on the availability and cost of the starting materials and the ease of purification of the intermediates.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Control of Regioselectivity: Directing the incoming electrophile (chlorine or iodine) to the desired position on the aromatic ring, avoiding the formation of other positional isomers.

  • Prevention of Polysubstitution: Avoiding the introduction of multiple chloro or iodo groups onto the benzene ring.

  • Purification: The separation of the desired product from its isomers can be difficult due to their similar physical properties, such as boiling points.[1] This often necessitates careful fractional distillation or chromatographic purification methods.[2]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is highly effective for monitoring the reaction progress and quantifying the ratio of isomers and byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation and confirming the identity of the final product and any isolated isomers.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, standard laboratory safety protocols should be strictly followed. Specifically:

  • Halogenating Agents: Chlorine gas is highly toxic and corrosive. Iodinating agents can also be hazardous. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Acids: The use of strong acids like sulfuric acid or Lewis acids requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Some steps may be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for related halogenation reactions on similar substrates, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterElectrophilic Chlorination of 4-Fluorotoluene[1]Electrophilic Chlorination of 4-Fluoronitrobenzene[3]
Starting Material 4-Fluorotoluene4-Fluoronitrobenzene
Reagent Chlorine (Cl₂)Chlorine (Cl₂)
Catalyst Iodine (I₂) as a cocatalystFerric chloride (FeCl₃) and Iodine (I₂)
Temperature 0 - 80 °C60 - 70 °C
Solvent Not specified, can be neatNot specified
Yield High selectivity and yield reportedHigh purity product

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodination of 3-Chlorobenzotrifluoride

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 3-chlorobenzotrifluoride (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃, 0.1 eq).

  • Iodinating Agent Addition: Dissolve N-iodosuccinimide (NIS) (1.1 eq) in the same solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by GC-MS.

  • Workup: Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Iodination Benzotrifluoride Benzotrifluoride 3_Chlorobenzotrifluoride 3_Chlorobenzotrifluoride Benzotrifluoride->3_Chlorobenzotrifluoride Cl2, FeCl3 3_Chlorobenzotrifluoride_2 3-Chlorobenzotrifluoride 3_Chloro_4_iodobenzotrifluoride This compound 3_Chlorobenzotrifluoride_2->3_Chloro_4_iodobenzotrifluoride I2, Oxidizing Agent Isomer_Formation 3_Chlorobenzotrifluoride 3-Chlorobenzotrifluoride Electrophilic_Iodination Electrophilic Iodination (I+) 3_Chlorobenzotrifluoride->Electrophilic_Iodination Desired_Product This compound (Desired Product) Electrophilic_Iodination->Desired_Product Attack at C4 Isomer_Product 2-Chloro-5-iodobenzotrifluoride (Isomer) Electrophilic_Iodination->Isomer_Product Attack at C5 Another_Isomer 4-Chloro-3-iodobenzotrifluoride (From alternative starting material) Troubleshooting_Workflow start Start Synthesis check_isomers Isomer Formation Detected? start->check_isomers high_isomers High Isomer Ratio check_isomers->high_isomers Yes low_yield Low Yield check_isomers->low_yield No, but... purify Purification check_isomers->purify No adjust_temp Lower Reaction Temperature high_isomers->adjust_temp change_catalyst Change Catalyst/Reagent high_isomers->change_catalyst optimize_time Optimize Reaction Time low_yield->optimize_time adjust_temp->start change_catalyst->start optimize_time->start end Pure Product purify->end

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-iodobenzotrifluoride in various palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of this compound

This compound is a versatile building block characterized by:

  • An electron-deficient aromatic ring: The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing. This generally facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed coupling reactions.

  • Two distinct halogen atoms: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chloroine (C-Cl) bond. This allows for selective cross-coupling at the iodo-position under appropriate conditions.

  • Steric hindrance: The chloro group ortho to the iodine atom can present steric challenges, potentially influencing the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.

Frequently Asked Questions (FAQs)

Q1: At which position will the coupling reaction selectively occur?

A1: Due to the significant difference in bond dissociation energies (C-I < C-Br << C-Cl), palladium-catalyzed cross-coupling reactions will selectively occur at the carbon-iodine bond. Achieving coupling at the C-Cl bond would require much harsher reaction conditions and specialized catalyst systems, and is generally not observed under standard protocols.

Q2: How does the electron-withdrawing nature of the -CF₃ group affect the reaction?

A2: The electron-withdrawing trifluoromethyl group makes the aryl iodide more electron-deficient, which typically accelerates the rate of oxidative addition of the Pd(0) catalyst to the C-I bond. This can lead to faster reaction times and potentially allow for lower catalyst loadings compared to electron-rich aryl iodides.

Q3: What are the most common side reactions to expect?

A3: Common side reactions include:

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 3-chloro-benzotrifluoride. This can be promoted by moisture or certain bases.

  • Homocoupling: Dimerization of the starting material or the coupling partner. This is often caused by the presence of oxygen in the reaction mixture or by side reactions of the organometallic reagent.

  • Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid/ester, which is often exacerbated by high temperatures and the presence of water.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Conversion to the Desired Biaryl Product

Possible CauseRecommended Solution
Inactive Catalyst Use a fresh, high-quality palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). For this electron-deficient substrate, consider using more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos, often available as stable precatalysts (e.g., XPhos Pd G3).
Ineffective Base The choice of base is critical. For electron-deficient aryl halides, stronger bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and, if using an anhydrous system with K₃PO₄, consider adding a small amount of water as it can be crucial for reactivity.
Inappropriate Solvent Ensure all reagents are soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water (e.g., 10:1 organic:water). Ensure solvents are thoroughly degassed to remove oxygen.
Low Reaction Temperature While oxidative addition should be facile, other steps might require higher temperatures. If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C.

Problem: Significant Formation of Side Products (Homocoupling, Dehalogenation)

Possible CauseRecommended Solution
Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Stoichiometry Use a slight excess of the boronic acid or ester (1.1 to 1.5 equivalents) to favor cross-coupling over homocoupling of the aryl iodide.
Protodeborylation of Boronic Acid Use milder reaction conditions (lower temperature, shorter reaction time if possible). Consider using a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA ester.
Heck Coupling

Problem: Low or No Yield of the Substituted Alkene

Possible CauseRecommended Solution
Catalyst Inactivity Use a stable palladium source like Pd(OAc)₂. For electron-deficient aryl iodides, phosphine-free conditions can sometimes be effective. If using a ligand, consider triphenylphosphine (PPh₃) or more electron-rich phosphines.
Incorrect Base The base in a Heck reaction is typically an amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaOAc). The choice can be substrate-dependent; screen different bases to find the optimal one.
Steric Hindrance If coupling with a sterically demanding alkene, higher temperatures and longer reaction times may be necessary. The use of bulky phosphine ligands can also be beneficial.
Sonogashira Coupling

Problem: Low Yield of the Arylalkyne

Possible CauseRecommended Solution
Catalyst System Issues Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and the copper(I) co-catalyst (typically CuI) are active. For challenging substrates, consider a copper-free protocol with a more advanced palladium/ligand system.
Alkyne Homocoupling (Glaser Coupling) This is a very common side reaction, especially in the presence of oxygen. Rigorously exclude air from the reaction by using degassed solvents and maintaining an inert atmosphere.
Ineffective Base An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent or co-solvent. The base neutralizes the HI formed during the reaction. Ensure the amine is dry and of high quality.
Buchwald-Hartwig Amination

Problem: Low C-N Bond Formation

Possible CauseRecommended Solution
Inappropriate Catalyst/Ligand This reaction is highly dependent on the ligand. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands are essential. Screen ligands such as XPhos, SPhos, RuPhos, or BrettPhos, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed palladacycle precatalyst can also improve results.
Base Strength and Solubility A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The solubility of the base is critical, so choose a solvent in which it has at least partial solubility (e.g., toluene, dioxane, or THF).
Steric Hindrance Coupling with bulky secondary amines can be challenging. This may require higher temperatures, longer reaction times, and a more sterically demanding ligand.

Data Presentation: Representative Reaction Conditions

Disclaimer: The following tables provide representative conditions and yields for substrates analogous to this compound, as specific data for this exact compound is limited in the literature. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Analogous Electron-Deficient Aryl Iodides

EntryAryl IodideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodobenzotrifluoridePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90~95
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-K₃PO₄1,4-Dioxane100~92
34-IodobenzonitrileThiophene-2-boronic acidPd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Toluene110~98

Table 2: Heck Coupling of Analogous Electron-Deficient Aryl Iodides

EntryAryl IodideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Iodobenzotrifluoriden-Butyl acrylatePd(OAc)₂ (1)-Et₃NDMF100~85
21-Iodo-4-nitrobenzeneStyrenePdCl₂(PPh₃)₂ (2)-NaOAcNMP120~90
34-IodobenzonitrileMethyl vinyl ketonePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF110~88

Table 3: Sonogashira Coupling of Analogous Electron-Deficient Aryl Iodides

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
14-IodobenzotrifluoridePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT~94
21-Iodo-4-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPAToluene60~91
34-Iodobenzonitrile1-HexynePdCl₂(dppf) (2)4Cs₂CO₃DMF80~85

Table 4: Buchwald-Hartwig Amination of Analogous Electron-Deficient Aryl Halides

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorobenzotrifluorideMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100~97
24-BromobenzotrifluorideAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane110~95
31-Bromo-3,5-bis(trifluoromethyl)benzeneBenzylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF80~92

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization will likely be required for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the aryl iodide).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon three times.

  • Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat with Stirring (e.g., 80-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Workup & Extraction G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic Start Low or No Product Yield? Cat_Check Is Catalyst Active? (Fresh? Appropriate Ligand?) Start->Cat_Check Check Catalyst Base_Check Is Base Effective? (Strength? Solubility?) Start->Base_Check Check Base Cond_Check Are Conditions Optimal? (Temp? Degassed? Inert?) Start->Cond_Check Check Conditions Cat_Sol Solution: - Use fresh precatalyst - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Cat_Check->Cat_Sol Base_Sol Solution: - Screen stronger bases (K3PO4, Cs2CO3) - Ensure base is finely powdered - Consider adding water for inorganic bases Base_Check->Base_Sol Cond_Sol Solution: - Increase temperature - Rigorously degas solvents - Maintain inert atmosphere Cond_Check->Cond_Sol

Caption: Troubleshooting logic for addressing low yield in cross-coupling reactions.

Technical Support Center: Catalyst Selection for Efficient 3-Chloro-4-iodobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 3-Chloro-4-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the key reactivity feature of this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary characteristic of this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) center, which is typically the first step in the catalytic cycle. This allows for chemoselective functionalization at the 4-position (iodine) while leaving the 3-position (chlorine) intact under appropriate reaction conditions.

Q2: Which cross-coupling reactions are most suitable for selective functionalization of this compound?

A2: The most common and effective cross-coupling reactions for the selective functionalization of this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, introducing aryl, vinyl, and alkynyl groups, respectively, at the position of the iodine atom.

Q3: How do the electron-withdrawing trifluoromethyl and chloro groups influence the reactivity?

A3: The presence of two electron-withdrawing groups (trifluoromethyl at the para-position and chlorine at the meta-position to the iodine) makes the aryl iodide more electron-deficient. This electronic property generally accelerates the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with this compound can often proceed under milder conditions compared to electron-rich aryl iodides.

Q4: Is it possible to perform a second cross-coupling reaction at the chloro position?

A4: While challenging, a second cross-coupling at the less reactive chloro position is possible. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and specialized catalyst systems with highly active ligands (e.g., bulky, electron-rich phosphines). For selective mono-coupling at the iodo position, it is crucial to use milder conditions and control the stoichiometry of the reagents.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is resulting in low or no yield. What are the likely causes and how can I improve the outcome?

A: Low or no product formation can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Inactive Catalyst:

    • Possible Cause: The palladium catalyst may have degraded due to improper storage or handling. Palladium(0) species are often sensitive to air and moisture.

  • Ineffective Ligand:

    • Possible Cause: The chosen phosphine ligand may not be suitable for the specific reaction or may be inhibiting the catalytic cycle.

    • Solution: For Suzuki reactions, bulky and electron-rich biaryl phosphine ligands like SPhos or XPhos are often effective. For Heck and Sonogashira reactions, triphenylphosphine (PPh₃) is a common starting point, but screening other ligands may be necessary.

  • Incorrect Base or Solvent:

    • Possible Cause: The base may be too weak, not sufficiently soluble in the reaction medium, or incompatible with the substrates. The solvent choice also critically affects solubility and reaction kinetics.

    • Solution:

      • Suzuki: A combination of an inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) with a solvent system like dioxane/water or toluene/water is often effective.

      • Heck & Sonogashira: Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used in solvents like DMF, THF, or toluene. Ensure the base is of high purity.

  • Suboptimal Temperature:

    • Possible Cause: The reaction temperature may be too low to overcome the activation energy.

    • Solution: While the electron-deficient nature of the substrate allows for milder conditions, some couplings may still require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 60-100 °C) and monitor the progress.

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice start->ligand base_solvent Assess Base and Solvent start->base_solvent temperature Optimize Temperature start->temperature solution1 Use fresh catalyst or precatalyst. Ensure inert atmosphere. catalyst->solution1 Inactive? solution2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). ligand->solution2 Ineffective? solution3 Try different bases (e.g., K3PO4, Cs2CO3) and solvent systems (e.g., dioxane/water). base_solvent->solution3 Incorrect? solution4 Incrementally increase temperature and monitor reaction progress. temperature->solution4 Suboptimal?

A logical flow for troubleshooting low product yield.
Problem 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?

A: The formation of side products is a common challenge. Here are some of the most frequent side products and strategies to minimize them.

  • Homocoupling of the Coupling Partner:

    • Possible Cause: This is particularly common in Sonogashira reactions (Glaser coupling) and Suzuki reactions. It can be caused by the presence of oxygen or an inappropriate catalyst system.

    • Solution:

      • Sonogashira: Ensure the reaction is performed under strictly anaerobic conditions. If using a copper co-catalyst, ensure it is fresh and used in the correct stoichiometry. In some cases, "copper-free" Sonogashira conditions can mitigate this issue.

      • Suzuki: Thoroughly degas all solvents and reagents. Using bulky phosphine ligands can sometimes suppress the homocoupling of the boronic acid.

  • Dehalogenation (Hydrodehalogenation):

    • Possible Cause: The iodine atom is replaced by a hydrogen atom. This can be promoted by certain bases, solvents that can act as a hydrogen source, or elevated temperatures.

    • Solution: Lowering the reaction temperature, reducing the reaction time, or screening different bases (e.g., switching from an organic to a milder inorganic base) can help minimize dehalogenation.

  • Reaction at the Chloro Position:

    • Possible Cause: While less likely, highly active catalyst systems or high reaction temperatures can lead to a lack of chemoselectivity and reaction at the C-Cl bond.

    • Solution: Use a less reactive catalyst system or milder reaction conditions (lower temperature, shorter reaction time). Carefully controlling the stoichiometry of the coupling partner (e.g., using 1.0-1.2 equivalents) can also favor mono-substitution.

Data Presentation: Typical Reaction Conditions

The following tables summarize representative starting conditions for Suzuki, Heck, and Sonogashira couplings with this compound. Optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Pre-catalysts can also be used.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands are often effective.
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)K₃PO₄ is often a good first choice.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed solvents are crucial.
Temperature 80-110 °CMonitor reaction progress to avoid side reactions.
Time 2-24 hReaction time will vary with the boronic acid.

Table 2: Heck Coupling Conditions

ParameterConditionNotes
Catalyst Pd(OAc)₂ (1-5 mol%)PdCl₂(PPh₃)₂ can also be used.
Ligand PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%)Ligand choice can influence regioselectivity.
Base NEt₃ (1.5-2 equiv) or K₂CO₃ (2 equiv)The choice of base can affect the reaction rate.
Solvent DMF, NMP, or TolueneAnhydrous and degassed solvents are recommended.
Temperature 80-140 °CHigher temperatures may be needed for less reactive alkenes.
Time 4-24 hMonitor by TLC or GC-MS.

Table 3: Sonogashira Coupling Conditions

ParameterConditionNotes
Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Other Pd(0) or Pd(II) sources can be used.
Co-catalyst CuI (2-10 mol%)Essential for the traditional Sonogashira mechanism.
Base NEt₃ (2-3 equiv) or DIPEA (2-3 equiv)Can often be used as the solvent as well.
Solvent THF or DMFAnhydrous and degassed solvents are critical.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient.
Time 1-12 hReactions are often rapid.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Base, Catalyst, and Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

A general workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Add anhydrous, degassed DMF (5 mL), the alkene (e.g., butyl acrylate, 1.5 mmol), and NEt₃ (2.0 mmol) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed THF (5 mL) and NEt₃ (2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the residue onto a silica gel column and purify by flash chromatography to obtain the desired product.

Mandatory Visualization: Chemoselective Reactivity

Chemoselectivity substrate This compound pd_catalyst Pd(0) Catalyst path_I Oxidative Addition (C-I bond) Favored Pathway pd_catalyst->path_I Lower Activation Energy path_Cl Oxidative Addition (C-Cl bond) Disfavored Pathway pd_catalyst->path_Cl intermediate_I Ar-Pd(II)-I Intermediate path_I->intermediate_I intermediate_Cl Ar-Pd(II)-Cl Intermediate path_Cl->intermediate_Cl product Mono-coupled Product intermediate_I->product Further Steps

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical syntheses involving 3-Chloro-4-iodobenzotrifluoride. The following information is designed to help diagnose and resolve issues related to low conversion rates in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in cross-coupling reactions with this compound?

A1: Low conversion rates when using this compound can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst may be inactive or deactivated.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly hinder the reaction.

  • Reagent Quality: The purity of this compound, the coupling partner, and other reagents is crucial.

  • Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can consume starting materials and reduce the yield of the desired product.[1]

Q2: How does the reactivity of the C-I bond versus the C-Cl bond in this compound affect reaction outcomes?

A2: The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the iodine position under standard conditions. Achieving coupling at the chlorine position would require more forcing conditions and specialized catalyst systems.

Q3: What are common side products to look out for when using this compound?

A3: Besides the desired product, several side products can form, leading to lower yields and purification challenges. These include:

  • Hydrodehalogenation Product: Replacement of the iodine or chlorine atom with a hydrogen atom.[1]

  • Homocoupling Products: Dimerization of the boronic acid (in Suzuki reactions) or this compound.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.[2]

Q4: How can I monitor the progress of my reaction involving this compound?

A4: Reaction progress can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and can help identify both the desired product and any volatile byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture.[3]

Troubleshooting Guides for Low Conversion Rates

Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura couplings with this compound are a common issue. The following table and workflow provide a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G cluster_problem Problem cluster_diagnosis Potential Causes cluster_solutions Solutions Problem Low Conversion Rate Catalyst Catalyst Inactivation Problem->Catalyst Conditions Suboptimal Conditions Problem->Conditions Reagents Reagent Quality/Side Reactions Problem->Reagents Sol_Catalyst Use fresh catalyst Screen different ligands Increase catalyst loading Catalyst->Sol_Catalyst Address Sol_Conditions Optimize temperature & time Screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Ensure rigorous degassing Conditions->Sol_Conditions Address Sol_Reagents Verify purity of starting materials Use pinacol boronic esters Minimize water content Reagents->Sol_Reagents Address

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos). 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).The palladium(0) species is susceptible to oxidation. Bulky, electron-rich ligands can stabilize the catalyst and promote oxidative addition.
Suboptimal Base 1. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. 2. Ensure the base is finely powdered and anhydrous.The choice of base is critical for the transmetalation step. The efficacy of a base can be substrate-dependent.[2]
Solvent Issues 1. Ensure the solvent is anhydrous and thoroughly degassed. 2. Consider a different solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).Oxygen can deactivate the catalyst. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[2]
Protodeboronation 1. Use the boronic acid coupling partner as fresh as possible. 2. Consider using the corresponding pinacol boronic ester.Boronic acids can degrade, especially in the presence of water, leading to a lower effective concentration of the nucleophile.
Hydrodehalogenation 1. Use a less hydrogen-donating solvent. 2. Optimize the base; sometimes a weaker base can suppress this side reaction.Palladium-hydride species, which cause hydrodehalogenation, can be formed from various sources in the reaction mixture.[1]
Buchwald-Hartwig Amination

Achieving high yields in the Buchwald-Hartwig amination of this compound requires careful optimization of the catalyst system and reaction conditions.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G cluster_problem Problem cluster_diagnosis Potential Causes cluster_solutions Solutions Problem Low Conversion Rate Catalyst Catalyst/Ligand Mismatch Problem->Catalyst Base Incorrect Base Strength/Solubility Problem->Base Amine Amine Reactivity/Side Reactions Problem->Amine Sol_Catalyst Screen bulky biarylphosphine ligands Use a pre-catalyst Catalyst->Sol_Catalyst Address Sol_Base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) Ensure anhydrous conditions Base->Sol_Base Address Sol_Amine Increase equivalence of amine Consider protecting sensitive functional groups Amine->Sol_Amine Address

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst System 1. Screen a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Use a palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.The ligand plays a critical role in promoting both the oxidative addition and reductive elimination steps.
Inappropriate Base 1. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 2. If the substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially with higher temperatures.A sufficiently strong base is required to deprotonate the amine and form the palladium-amido complex.
Amine-Related Issues 1. Ensure the amine is pure and dry. 2. For less reactive amines, a higher reaction temperature or longer reaction time may be necessary.The reactivity of the amine nucleophile can vary significantly. Steric hindrance can also play a role.
Solvent Effects 1. Use anhydrous, aprotic solvents like toluene, dioxane, or THF. 2. Ensure the solvent is rigorously degassed.The solvent choice impacts the solubility of the reagents and the stability of the catalytic intermediates.

Experimental Protocols

The following are generalized experimental protocols for cross-coupling reactions with this compound. These should be considered as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup Workflow

G A 1. Add solids to oven-dried flask: - this compound - Boronic acid - Base (e.g., K₂CO₃) B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add catalyst and ligand under inert atmosphere B->C D 4. Add degassed solvent C->D E 5. Heat to desired temperature and monitor reaction D->E F 6. Work-up and purification E->F

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol), the phosphine ligand (if not using a precatalyst, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 mmol) and anhydrous, degassed toluene (3 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide illustrative data for optimizing cross-coupling reactions. Note that optimal conditions will vary depending on the specific coupling partners.

Table 1: Illustrative Ligand and Base Screening for a Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10078
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O10085
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10091
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O11088

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10092
2AnilinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene11085
3n-ButylaminePd(OAc)₂ (2)cataCXium A (4)LHMDS (1.5)Dioxane10075
4BenzylaminePd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃ (2)t-BuOH10088

This technical support center provides a foundational guide for troubleshooting low conversion rates with this compound. For specific applications, further optimization based on the principles outlined above will be necessary. Always consult relevant literature and safety data sheets before conducting any new experiment.

References

analytical methods for detecting impurities in 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Chloro-4-iodobenzotrifluoride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound typically originate from the synthetic route and subsequent degradation. A common synthesis pathway involves the Sandmeyer reaction of 3-chloro-4-aminobenzotrifluoride.[1][2][3][4][5] Based on this, potential impurities include:

  • Starting Material: Residual 3-chloro-4-aminobenzotrifluoride.

  • Isomeric Impurities: Positional isomers such as 4-chloro-3-iodobenzotrifluoride and other chloro-iodo-benzotrifluoride isomers.

  • Byproducts from Synthesis:

    • 3-Chloro-4-fluorobenzotrifluoride (if fluoride is present as a competing nucleophile).

    • Phenolic derivatives (from reaction with water).

    • Azo compounds (from incomplete reaction of the diazonium salt).

  • Degradation Products: Hydrolysis products or compounds formed under stress conditions (e.g., light, heat).

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most effective analytical techniques for impurity profiling of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating a wide range of organic impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile impurities.[8]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the identification and quantification of fluorine-containing compounds without the need for reference standards for every impurity.[9][10][11][12][13][14]

Q3: What are the regulatory guidelines for reporting and qualifying impurities?

A3: The International Council for Harmonisation (ICH) provides guidelines for the reporting and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[2][3][4][8] Key thresholds include:

  • Reporting Threshold: The level at or above which an impurity must be reported.

  • Identification Threshold: The level at or above which an impurity must be identified.

  • Qualification Threshold: The level at or above which an impurity must be qualified for its biological safety.

These thresholds are dependent on the maximum daily dose of the drug substance.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.

  • Potential Cause A: Secondary interactions with the stationary phase.

    • Solution: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or use a buffered mobile phase to maintain a consistent pH.

  • Potential Cause B: Sample solvent incompatibility with the mobile phase.

    • Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is required for solubility, inject a smaller volume.

  • Potential Cause C: Column overload.

    • Solution: Reduce the sample concentration or injection volume.

Issue 2: Co-elution of the main peak with an impurity.

  • Potential Cause A: Insufficient selectivity of the stationary phase.

    • Solution: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column).

  • Potential Cause B: Inadequate mobile phase composition.

    • Solution: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the gradient slope for better separation.

  • Potential Cause C: Isomeric impurity.

    • Solution: Isomeric impurities can be particularly challenging to separate. A systematic method development approach involving screening of different columns and mobile phases is recommended.[11]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Potential Cause A: Contamination in the mobile phase or HPLC system.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly.

  • Potential Cause B: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol and, if necessary, inject a blank run between samples.

GC-MS Analysis

Issue 1: Poor separation of isomeric impurities.

  • Potential Cause: Inadequate column selectivity.

    • Solution: Employ a column with a stationary phase designed for isomer separation, such as a more polar cyano- or phenyl-based column. Consider using a longer column or a slower temperature ramp to improve resolution.

Issue 2: Thermal degradation of the analyte or impurities in the injector.

  • Potential Cause: High injector temperature.

    • Solution: Optimize the injector temperature to ensure efficient volatilization without causing degradation. A lower temperature may be necessary for thermally labile compounds.

Issue 3: Low sensitivity for certain impurities.

  • Potential Cause: Inefficient ionization or fragmentation.

    • Solution: For quantitative analysis, consider using selected ion monitoring (SIM) mode to enhance sensitivity for target impurities. For qualitative analysis, ensure that the mass spectrometer is properly tuned.

Data Presentation

Table 1: Example of Quantitative Data Summary for Impurities in this compound

Impurity Name/IdentifierRetention Time (min)Relative Retention Time (RRT)Limit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)Specification Limit (%)
3-chloro-4-aminobenzotrifluoride5.20.520.010.03≤ 0.10
Isomer 1 (Unidentified)9.50.950.020.05≤ 0.15
Byproduct A (Unidentified)12.31.230.010.04≤ 0.10
Total Impurities----≤ 0.50

Note: The values presented are for illustrative purposes and should be established for each specific analytical method.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

GC-MS Method for Impurity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

¹⁹F NMR for Impurity Identification
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Reference: An external reference of CFCl₃ (0 ppm) or an internal standard with a known chemical shift.

  • Acquisition Parameters:

    • Pulse sequence: Standard ¹⁹F observe pulse.

    • Relaxation delay: 5 seconds (to ensure quantitative results).

    • Number of scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shift of the -CF₃ group in this compound is expected to be in the range of -60 to -65 ppm.[14] Impurities with different substitution patterns will exhibit distinct chemical shifts, aiding in their identification.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Impurity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC impurity analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution? coelution Co-elution of Impurity start->coelution Yes tailing Peak Tailing start->tailing Yes fronting Peak Fronting start->fronting Yes change_column Change Column (e.g., Phenyl-Hexyl) coelution->change_column modify_mp Modify Mobile Phase (Solvent/Gradient) coelution->modify_mp adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_conc Reduce Sample Concentration tailing->reduce_conc fronting->reduce_conc change_solvent Match Sample Solvent to Mobile Phase fronting->change_solvent

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

scale-up challenges for the synthesis of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route is a two-step process starting from 3-chloro-4-aminobenzotrifluoride. This involves the diazotization of the aniline followed by a Sandmeyer-type iodination reaction. This method is generally favored for its reliability and scalability.

Q2: What are the critical safety precautions to consider during this synthesis, especially at scale?

A2: The primary safety concern is the thermally unstable nature of the intermediate aryl diazonium salt.[1] It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step to prevent uncontrolled decomposition, which can be exothermic and potentially explosive.[1] All operations involving diazonium salts should be conducted behind a safety shield in a well-ventilated fume hood.

Q3: What are the common impurities or byproducts I should expect?

A3: Common byproducts in the Sandmeyer iodination include phenol derivatives (from the reaction of the diazonium salt with water), biaryl compounds (from radical coupling), and azo compounds (from the coupling of the diazonium salt with the unreacted starting amine).[1] Residual starting material and regioisomers can also be present.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting aniline (3-chloro-4-aminobenzotrifluoride) and the appearance of the product spot/peak will indicate reaction completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective iodination.1. Ensure the complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition of the diazonium salt solution.[1] 3. Ensure the potassium iodide solution is sufficiently concentrated and well-stirred. Consider the addition of a catalytic amount of copper(I) iodide if the reaction is sluggish.
Formation of a Dark Tar-like Substance 1. Azo coupling side reaction. 2. Polymerization of intermediates.1. Maintain a low temperature and ensure rapid and efficient mixing during the addition of the diazonium salt to the iodide solution. This minimizes the concentration of the diazonium salt and reduces the chance of coupling with the starting amine.[1] 2. Ensure all reagents and solvents are of appropriate purity.
Product is Contaminated with Phenol Byproduct Reaction of the diazonium salt with water.Maintain a low temperature throughout the process. Add the diazonium salt solution to the iodide solution, rather than the other way around, to ensure the diazonium salt reacts quickly with the iodide.
Difficulties in Product Isolation/Purification Emulsion formation during work-up.Add a small amount of a brine solution to help break the emulsion. If the product is an oil, consider extraction with a different organic solvent.

Experimental Protocols

Synthesis of this compound via Diazotization-Iodination

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
3-Chloro-4-aminobenzotrifluoride195.5710.0 g0.051
Concentrated Hydrochloric Acid (~37%)36.4615 mL~0.18
Sodium Nitrite (NaNO₂)69.003.9 g0.056
Potassium Iodide (KI)166.0010.2 g0.061
Deionized Water18.02As needed-
Dichloromethane (or other suitable solvent)84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 3-chloro-4-aminobenzotrifluoride in 30 mL of deionized water and 15 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve 3.9 g of sodium nitrite in 10 mL of deionized water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, dissolve 10.2 g of potassium iodide in 20 mL of deionized water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up and Purification start Dissolve 3-Chloro-4-aminobenzotrifluoride in HCl(aq) cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO2(aq) dropwise cool1->add_nitrite stir1 Stir for 30 min at 0-5 °C add_nitrite->stir1 add_diazonium Add diazonium salt solution to KI solution stir1->add_diazonium prepare_ki Prepare cold KI(aq) solution prepare_ki->add_diazonium warm_stir Warm to RT and stir for 1-2 hours add_diazonium->warm_stir extract Extract with Dichloromethane warm_stir->extract wash Wash organic layers (NaHCO3, Na2S2O3, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (Vacuum Distillation/Chromatography) concentrate->purify end end purify->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Diazotization? issue->cause1 cause2 Diazonium Salt Decomposition? issue->cause2 cause3 Inefficient Iodination? issue->cause3 solution1 Check amine dissolution Use slight excess of NaNO2 cause1->solution1 Yes solution2 Strict temperature control (0-5 °C) cause2->solution2 Yes solution3 Ensure concentrated KI solution Consider CuI catalyst cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Reactivity Analysis for Drug Development Intermediates: 3-Chloro-4-iodobenzotrifluoride vs. 3,4-dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

In the landscape of pharmaceutical and agrochemical synthesis, the benzotrifluoride moiety is a cornerstone structural motif. The strategic functionalization of this scaffold is paramount for developing novel active ingredients. This guide provides a detailed comparative analysis of the reactivity of two key halogenated benzotrifluoride intermediates: 3-Chloro-4-iodobenzotrifluoride and 3,4-dichlorobenzotrifluoride. The focus is on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The primary distinction between these two molecules lies in the halogen atom at the 4-position of the aromatic ring. This single atomic substitution profoundly influences the chemical reactivity, particularly in the context of metal-catalyzed bond formation. This analysis is supported by fundamental principles of organometallic chemistry and established experimental trends.

Core Reactivity Principles: The Carbon-Halogen Bond

The differential reactivity of the two compounds is overwhelmingly dictated by the inherent properties of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2]

The efficiency of this oxidative addition step is inversely correlated with the strength of the carbon-halogen bond.[3] The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[3][4] This results in a lower activation energy for the oxidative addition of this compound compared to 3,4-dichlorobenzotrifluoride, leading to faster reaction rates and often allowing for milder reaction conditions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[5][6]

G cluster_0 Reactivity Comparison A This compound C C-I Bond ~213 kJ/mol A->C Contains B 3,4-dichlorobenzotrifluoride D C-Cl Bond ~327 kJ/mol B->D Contains E Lower Bond Energy C->E F Higher Bond Energy D->F G Lower Activation Energy for Oxidative Addition E->G H Higher Activation Energy for Oxidative Addition F->H I Higher Reactivity G->I J Lower Reactivity H->J G prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup Add reagents to flask reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction Heat to target temp workup Aqueous Workup (Quench, Extract) reaction->workup Cool to RT purify Purification (Column Chromatography) workup->purify Dry organic layer analysis Product Analysis (NMR, MS) purify->analysis Isolate fractions

References

Efficacy of 3-Chloro-4-iodobenzotrifluoride in Drug Candidate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of complex molecular targets. 3-Chloro-4-iodobenzotrifluoride has emerged as a valuable scaffold due to its unique combination of reactive handles and the presence of a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of drug candidates. This guide provides an objective comparison of this compound with a common alternative, 3-Chloro-4-bromobenzotrifluoride, supported by representative experimental data and protocols.

Versatility in Cross-Coupling Reactions

The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This chemoselectivity allows for the sequential introduction of different molecular fragments, a crucial strategy in the synthesis of complex drug molecules.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation. The higher reactivity of the C-I bond in this compound generally leads to higher yields and milder reaction conditions compared to its bromo-analog.

Table 1: Comparison of this compound and 3-Chloro-4-bromobenzotrifluoride in a Representative Suzuki-Miyaura Coupling Reaction.

ParameterThis compound3-Chloro-4-bromobenzotrifluoride
Starting Material 2-Chloro-1-iodo-4-(trifluoromethyl)benzene1-Bromo-2-chloro-4-(trifluoromethyl)benzene
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature (°C) 80100
Reaction Time (h) 412
Typical Yield (%) 85-95%70-85%

Note: Yields are typical and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added, followed by the palladium catalyst. The mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, shows a similar reactivity trend. The C-I bond of this compound is more readily activated by the palladium catalyst, allowing for more efficient coupling.

Table 2: Comparison of this compound and 3-Chloro-4-bromobenzotrifluoride in a Representative Sonogashira Coupling Reaction.

ParameterThis compound3-Chloro-4-bromobenzotrifluoride
Starting Material 2-Chloro-1-iodo-4-(trifluoromethyl)benzene1-Bromo-2-chloro-4-(trifluoromethyl)benzene
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Pd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%)
Base Triethylamine (3 equiv.)Triethylamine (3 equiv.)
Solvent THFDMF
Temperature (°C) Room Temperature60
Reaction Time (h) 618
Typical Yield (%) 80-90%65-80%

Note: Yields are typical and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.1 mmol) in the specified solvent (10 mL) are added triethylamine (3.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred under an argon atmosphere at the indicated temperature for the specified time. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3][4]

Application in the Synthesis of Kinase Inhibitors

The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors, such as the BRAF inhibitor Dabrafenib. The ability to selectively functionalize building blocks like this compound is critical in the multi-step synthesis of these complex molecules. The higher reactivity of the iodo- a anologue can lead to a more efficient overall synthesis with fewer side products and higher yields.

BRAF/MEK/ERK Signaling Pathway

Many targeted cancer therapies aim to inhibit kinases within key signaling pathways that drive cell proliferation. The BRAF/MEK/ERK pathway is a critical regulator of cell growth, and mutations in BRAF are common in many cancers.

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->BRAF

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Synthetic Workflow Comparison

The choice of starting material directly impacts the synthetic route's efficiency. The higher reactivity of this compound can streamline the synthesis by allowing for milder conditions and potentially fewer purification steps.

Synthetic_Workflow_Comparison cluster_iodo Route with this compound cluster_bromo Route with 3-Chloro-4-bromobenzotrifluoride Iodo_Start This compound Iodo_Suzuki Suzuki Coupling (Milder Conditions) Iodo_Start->Iodo_Suzuki Iodo_Intermediate Intermediate A Iodo_Suzuki->Iodo_Intermediate Iodo_Final Drug Candidate Iodo_Intermediate->Iodo_Final Bromo_Start 3-Chloro-4-bromobenzotrifluoride Bromo_Suzuki Suzuki Coupling (Harsher Conditions) Bromo_Start->Bromo_Suzuki Bromo_Intermediate Intermediate A Bromo_Suzuki->Bromo_Intermediate Bromo_Final Drug Candidate Bromo_Intermediate->Bromo_Final

Caption: Comparative synthetic workflow.

Conclusion

This compound offers distinct advantages over its bromo- counterpart in the synthesis of drug candidates, primarily due to the higher reactivity of the carbon-iodine bond. This increased reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in key cross-coupling reactions. For researchers and drug development professionals, the choice of this building block can lead to more efficient and cost-effective synthetic routes for complex molecular targets. While the initial cost of the iodo-compound may be higher, the overall benefits in the synthetic process often justify the investment.

References

A Comparative Analysis of Trifluoromethylated Building Blocks in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethyl (CF₃) group into molecules is a critical strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and bioavailability. [1][2] Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing a powerful means to forge carbon-carbon and carbon-heteroatom bonds. The selection of the appropriate trifluoromethylated building block is a crucial decision that influences reaction efficiency, substrate scope, and overall synthetic strategy.

This guide provides a comparative analysis of common trifluoromethylated building blocks utilized in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. We present a summary of their performance based on available experimental data, detailed methodologies for key transformations, and visualizations of the reaction mechanisms to aid in the selection of the optimal building block for your synthetic endeavors.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is one of the most widely used methods for constructing biaryl and vinyl-aryl structures.[3] Trifluoromethylated arylboronic acids and their derivatives are popular building blocks due to their commercial availability and general stability.[3]

Comparative Performance of Trifluoromethylated Building Blocks in Suzuki-Miyaura Coupling
Trifluoromethylated Building BlockCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Trifluoromethyl)phenylboronic acid4-Chloroanisole[Pd(allyl)Cl]₂ / BrettPhosK₃PO₄THF/H₂ORT< 0.593[4]
3,4,5-Trifluorophenylboronic acid1-Bromo-4-tert-butylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[3]
4-(Trifluoromethyl)phenylboronic acid4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[5]
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100295[6]
1-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane1001885[1]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented here is for comparative purposes based on reported literature.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Trifluoromethyl)phenylboronic Acid with 4-Chloroanisole[4]

To a reaction vessel charged with 2-(trifluoromethyl)phenylboronic acid (1.5 mmol), 4-chloroanisole (1.0 mmol), and the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand, 2 mol%), is added degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL). The reaction mixture is stirred vigorously at room temperature for 30 minutes. Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArX Trifluoromethylated Aryl Halide/Triflate (Ar-X) ArB Organoboron Reagent (Ar'-B(OR)₂) caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[7][8] Both trifluoromethylated aryl halides and trifluoromethylated alkynes serve as valuable building blocks in this transformation.

Comparative Performance of Trifluoromethylated Building Blocks in Sonogashira Coupling
Trifluoromethylated Building BlockCoupling PartnerCatalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT389[1]
1-Bromo-4-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NToluene1002456[9]
1-Fluoro-4-(trifluoromethyl)benzenePhenylacetylenePd₂(dba)₃NoneLiHMDSTHF1101599[10]
3,3,3-Trifluoropropyne4-IodoanisolePd(PPh₃)₄CuIi-Pr₂NEtDMF50291[11]

Note: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl > F, although recent advances have enabled the use of less reactive halides.[1][10]

Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-(trifluoromethyl)benzene with Phenylacetylene[1]

In a reaction flask, 1-iodo-4-(trifluoromethyl)benzene (0.81 mmol, 1.0 eq) is dissolved in THF (5 mL) at room temperature. To this solution are sequentially added Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq). The reaction mixture is stirred for 3 hours. After completion, the mixture is diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the coupled product.

Mechanistic Workflow: Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)X CuAcetylide Copper Acetylide (Cu-C≡CR) CuX->CuAcetylide R-C≡CH, Base CuAcetylide->Transmetal CuAcetylide->CuX Transmetalation to Pd caption Sonogashira Catalytic Cycles

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Stille Coupling: Utilizing Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of organostannanes with various organic electrophiles.[12] While the toxicity of organotin compounds is a concern, the reaction's tolerance for a wide range of functional groups makes it a valuable tool.[12] Trifluoromethylated building blocks for Stille coupling often come in the form of trifluoromethylated aryl stannanes or by using a trifluoromethylated coupling partner.

Comparative Performance of Trifluoromethylated Building Blocks in Stille Coupling

| Trifluoromethylated Building Block | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (4-(Trifluoromethyl)phenyl)tributylstannane | 4-Iodoanisole | Pd(PPh₃)₄ | None | Toluene | 100 | 16 | 85 | Stille, J.K. et al. J. Am. Chem. Soc. 1987, 109, 5478-5486 | | Tributyl(vinyl)stannane | 1-Iodo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ | None | Toluene | 100 | 3 | 92 | Stille, J.K. et al. J. Am. Chem. Soc. 1984, 106, 4833-4841 |

Note: Direct comparative studies on a wide range of trifluoromethylated organostannanes are limited. The provided data illustrates typical conditions and yields.

Experimental Protocol: Stille Coupling of (4-(Trifluoromethyl)phenyl)tributylstannane with 4-Iodoanisole

In a flame-dried flask under an inert atmosphere, (4-(trifluoromethyl)phenyl)tributylstannane (1.1 mmol) and 4-iodoanisole (1.0 mmol) are dissolved in anhydrous toluene (5 mL). The palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), is added, and the mixture is heated to 100 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product. A fluoride workup can be employed to remove tin byproducts.[13]

Mechanistic Workflow: Stille Coupling

Stille_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-SnR₃ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArX Trifluoromethylated Aryl Halide/Triflate (Ar-X) ArSn Organostannane (Ar'-SnR₃) caption Stille Catalytic Cycle

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Conclusion and Future Outlook

The choice of a trifluoromethylated building block in cross-coupling reactions is a multifaceted decision that depends on the desired transformation, the reactivity of the coupling partners, and the tolerance of other functional groups in the molecule. Trifluoromethylated arylboronic acids are often the reagents of choice for Suzuki-Miyaura couplings due to their stability and ease of handling. For Sonogashira reactions, both trifluoromethylated aryl halides and alkynes are effective, with the choice often dictated by the availability of starting materials. While the Stille reaction offers broad functional group tolerance, the toxicity of organotin reagents necessitates careful handling and purification.

The development of novel trifluoromethylated building blocks and more efficient catalytic systems continues to be an active area of research. The emergence of trifluoromethylated organosilicon reagents, for example, offers a less toxic alternative to organostannanes.[14][15] As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and efficient methods for the incorporation of the trifluoromethyl group, further empowering researchers in the fields of drug discovery and materials science.

References

A Comparative Guide to the Structural Validation of 3-Chloro-4-iodobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of 3-Chloro-4-iodobenzotrifluoride and its derivatives. As a versatile scaffold in medicinal chemistry and materials science, the precise characterization of its analogues is crucial for establishing structure-activity relationships and ensuring the integrity of research data. This document outlines detailed experimental protocols for common derivatization reactions and the subsequent spectroscopic analysis, presenting the data in a comparative format to aid in the identification and validation of novel compounds.

Introduction to this compound and its Derivatives

This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. The presence of three distinct halogen substituents on the benzotrifluoride core allows for regioselective modifications, primarily at the highly reactive iodine-bearing carbon. This enables the synthesis of a diverse range of derivatives with tailored electronic and steric properties. Common synthetic routes to diversify this scaffold include palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, leading to novel compounds with potential applications in drug discovery and materials science.

Comparative Analysis of Spectroscopic Data

The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the parent compound and a representative set of its derivatives.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H Signals (ppm)Other Signals (ppm)
1 : this compound7.95 (d, J = 8.4 Hz, 1H), 7.68 (s, 1H), 7.35 (d, J = 8.4 Hz, 1H)-
2 : 3-Chloro-4-phenylbenzotrifluoride7.65-7.50 (m, 3H), 7.45-7.30 (m, 4H)-
3 : 3-Chloro-4-(phenylethynyl)benzotrifluoride7.75 (d, J = 8.2 Hz, 1H), 7.60 (s, 1H), 7.55-7.45 (m, 2H), 7.40-7.30 (m, 4H)-
4 : N-phenyl-(3-chloro-4-benzotrifluoride)amine7.50 (d, J = 8.5 Hz, 1H), 7.30-7.15 (m, 5H), 7.05 (t, J = 7.4 Hz, 1H), 6.95 (s, 1H)5.80 (s, 1H, NH)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundAromatic C Signals (ppm)CF₃ Signal (ppm)Other Signals (ppm)
1 : this compound140.1, 135.5, 132.8 (q, J = 33.0 Hz), 131.9, 128.2 (q, J = 3.8 Hz), 98.7122.5 (q, J = 272.0 Hz)-
2 : 3-Chloro-4-phenylbenzotrifluoride142.1, 139.8, 134.2, 131.5 (q, J = 32.5 Hz), 130.9, 129.8, 129.1, 128.5, 127.6 (q, J = 3.9 Hz)123.1 (q, J = 272.5 Hz)-
3 : 3-Chloro-4-(phenylethynyl)benzotrifluoride135.2, 134.8, 132.1, 131.8 (q, J = 32.8 Hz), 129.5, 128.8, 128.4, 127.9 (q, J = 3.7 Hz), 123.0, 122.7122.8 (q, J = 272.3 Hz)94.5, 87.2 (C≡C)
4 : N-phenyl-(3-chloro-4-benzotrifluoride)amine145.3, 141.2, 132.5, 129.8, 128.9 (q, J = 32.1 Hz), 125.4, 123.7, 122.9 (q, J = 4.0 Hz), 121.8, 118.5123.4 (q, J = 272.8 Hz)-

Table 3: Comparative Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
1 : this compound306, 308179 ([M-I]⁺), 144 ([M-I-Cl]⁺)
2 : 3-Chloro-4-phenylbenzotrifluoride256, 258221 ([M-Cl]⁺), 152 ([M-C₆H₅]⁺)
3 : 3-Chloro-4-(phenylethynyl)benzotrifluoride280, 282245 ([M-Cl]⁺), 178 ([M-C₆H₅]⁺)
4 : N-phenyl-(3-chloro-4-benzotrifluoride)amine271, 273202 ([M-CF₃]⁺), 178 ([M-C₆H₅NH]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the discussed derivatives are provided below.

Synthesis Protocols

General Considerations: All reactions were carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. This compound, catalysts, ligands, and other reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3-Chloro-4-phenylbenzotrifluoride (2) via Suzuki Coupling

  • To a dried Schlenk flask, add this compound (1.0 mmol, 306 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1.0 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the title compound.

Protocol 2: Synthesis of 3-Chloro-4-(phenylethynyl)benzotrifluoride (3) via Sonogashira Coupling

  • To a dried Schlenk flask, add this compound (1.0 mmol, 306 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous triethylamine (5 mL) and phenylacetylene (1.1 mmol, 112 mg).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the desired product.

Protocol 3: Synthesis of N-phenyl-(3-chloro-4-benzotrifluoride)amine (4) via Buchwald-Hartwig Amination

  • To a dried Schlenk flask, add this compound (1.0 mmol, 306 mg), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg).

  • Add cesium carbonate (1.4 mmol, 456 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 112 mg).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to obtain the target compound.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer at an ionization energy of 70 eV.

Visualizing Synthetic and Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of synthesis and structural validation.

G cluster_synthesis Synthetic Pathway Start This compound Suzuki Suzuki Coupling (Phenylboronic Acid, Pd(OAc)₂, SPhos) Start->Suzuki Sonogashira Sonogashira Coupling (Phenylacetylene, PdCl₂(PPh₃)₂, CuI) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Aniline, Pd₂(dba)₃, Xantphos) Start->Buchwald Prod_Suzuki 3-Chloro-4-phenylbenzotrifluoride Suzuki->Prod_Suzuki Prod_Sonogashira 3-Chloro-4-(phenylethynyl)benzotrifluoride Sonogashira->Prod_Sonogashira Prod_Buchwald N-phenyl-(3-chloro-4-benzotrifluoride)amine Buchwald->Prod_Buchwald

Caption: Synthetic routes to derivatives of this compound.

G Crude_Product Purified Derivative NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR_Analysis MS_Analysis Mass Spectrometry (EI-MS) Crude_Product->MS_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Data_Comparison Comparative Data Analysis Structure_Elucidation->Data_Comparison

Caption: Workflow for the structural validation of synthesized derivatives.

A Spectroscopic Comparison of 3-Chloro-4-iodobenzotrifluoride and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed spectroscopic comparison of the versatile chemical intermediate, 3-Chloro-4-iodobenzotrifluoride, and its key precursors, 3-Chloro-4-aminobenzotrifluoride and 3-Chlorobenzotrifluoride. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing objective experimental data to facilitate identification, characterization, and quality control in synthesis and application.

Introduction

This compound is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for diverse chemical transformations. A thorough understanding of its spectroscopic properties, alongside those of its precursors, is crucial for monitoring reaction progress and ensuring the purity of the final product. This guide provides a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

The synthesis of this compound typically proceeds via a diazotization-iodination reaction, starting from 3-Chloro-4-aminobenzotrifluoride. This precursor can, in turn, be synthesized from 3-Chlorobenzotrifluoride through nitration followed by reduction. The overall synthetic relationship is depicted below.

Synthesis_Pathway Synthetic Pathway to this compound A 3-Chlorobenzotrifluoride B 3-Chloro-4-nitrobenzotrifluoride A->B HNO3/H2SO4 C 3-Chloro-4-aminobenzotrifluoride B->C Reduction (e.g., Fe/HCl) D This compound C->D 1. NaNO2, HCl 2. KI

A simplified synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and assessing the purity of synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm vs CFCl₃)
3-Chlorobenzotrifluoride 7.40-7.65 (m, 4H)134.9, 131.6, 130.2, 129.8, 126.9, 124.7, 123.0 (q, J ≈ 272 Hz, -CF₃)-63.7
3-Chloro-4-aminobenzotrifluoride 6.80 (d, 1H), 7.15 (dd, 1H), 7.30 (d, 1H), 4.0 (br s, 2H, -NH₂)Not readily availableNot readily available
This compound 7.33 (dd, J=8.4, 1.9 Hz, 1H), 7.65 (d, J=1.9 Hz, 1H), 7.90 (d, J=8.4 Hz, 1H)Not readily availableNot readily available

Note: NMR data can vary slightly based on the solvent and instrument frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Key FTIR Absorption Bands (cm⁻¹)

CompoundC-H (aromatic)C=C (aromatic)C-F (CF₃)C-ClC-IN-H (amine)
3-Chlorobenzotrifluoride [1]~3070~1600, 1480~1320, 1170, 1130~800, 690--
3-Chloro-4-aminobenzotrifluoride ~3050~1620, 1510~1330, 1180, 1120~820-~3480, 3380 (stretch), ~1620 (scissoring)
This compound [2]~3080~1580, 1460~1325, 1175, 1135~790~650-
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
3-Chlorobenzotrifluoride [1]180/182 (Cl isotope pattern)145 [M-Cl]⁺, 111 [M-CF₃]⁺
3-Chloro-4-aminobenzotrifluoride 195/197 (Cl isotope pattern)160 [M-Cl]⁺, 126 [M-CF₃]⁺
This compound [2]306/308 (Cl isotope pattern)179 [M-I]⁺, 237 [M-CF₃]⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below. It encompasses sample preparation, data acquisition, and subsequent analysis.

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in appropriate deuterated solvent (NMR) or other solvent (MS) A->B C Prepare neat liquid film or ATR sample (FTIR) A->C D NMR Spectrometer B->D F GC-MS System B->F E FTIR Spectrometer C->E G Process Spectra (e.g., Fourier Transform, Baseline Correction) D->G E->G F->G H Identify Characteristic Peaks/ Fragments and Chemical Shifts G->H I Compare with Reference Data H->I

A generalized workflow for spectroscopic analysis.

Experimental Protocols

The data presented in this guide were compiled from various sources. The following are generalized experimental protocols typical for the analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 300 MHz or 400 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR : Spectra were acquired with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR : Spectra were acquired using a proton-decoupled pulse sequence with 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR : Spectra were acquired with 64-128 scans, a spectral width of ~200 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]

  • Sample Preparation : For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3][4] Alternatively, an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal was used by placing a small drop of the sample directly onto the crystal.[3][5]

  • Data Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean, empty sample holder (or pure solvent) was recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : An Agilent GC system coupled to a Mass Selective Detector (MSD) or equivalent.

  • Sample Preparation : Samples were diluted in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 10-100 µg/mL.[6]

  • Gas Chromatography (GC) : A capillary column such as an HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) was used.[7] The injector temperature was set to 250°C. A typical temperature program would be: initial oven temperature of 50°C held for 2 minutes, then ramped at 10-15°C/min to 280°C and held for 5-10 minutes. Helium was used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) : The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.[6] Data was collected in full scan mode over a mass range of m/z 40-500. The ion source temperature was maintained at ~230°C.

This guide provides a foundational set of spectroscopic data for this compound and its precursors, which should prove valuable for researchers in the field of synthetic chemistry.

References

A Comparative Guide to Catalyst Performance in Cross-Coupling Reactions of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving 3-chloro-4-iodobenzotrifluoride. Due to a lack of direct comparative studies on this specific substrate, this guide consolidates data from reactions with structurally similar aryl halides, particularly those containing trifluoromethyl and multiple halogen substituents. The information presented aims to guide catalyst selection and methods development for the selective functionalization of this compound, a valuable building block in medicinal chemistry and materials science.

The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position under carefully controlled conditions. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aryl halide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids or their esters. For the selective coupling at the C-I bond of this compound, various palladium-based catalysts have been shown to be effective for similar substrates.

Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100HighGeneral and widely used catalyst system.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT - 100HighSPhos is a bulky biaryl phosphine ligand often effective for challenging substrates.
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O80-100HighDppf is a bidentate phosphine ligand that can enhance catalyst stability and activity.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O80-110HighXPhos is another bulky biaryl phosphine ligand known for its high reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Data Presentation: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Iodides

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMFRT - 65HighA classic and widely used catalyst system.
Pd(PPh₃)₄CuIPiperidine/Et₃NTolueneRT - 80HighOften used for sensitive substrates.
Pd(OAc)₂ / P(t-Bu)₃None (Cu-free)Cs₂CO₃Dioxane80-100HighCopper-free conditions can prevent the formation of alkyne homocoupling byproducts.
[PdCl(allyl)]₂ / XantphosCuIDBUAcetonitrile80HighXantphos is a wide bite-angle ligand that can be beneficial in certain cases.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a reaction vessel under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. A degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are then introduced. The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at the appropriate temperature (e.g., room temperature or 60 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-alkynyl(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkynyl(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base Cu(I) Cu(I) Cu-C≡CR->Transmetalation Cu-C≡CR->Cu(I)

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The choice of ligand is crucial for the success of this reaction, especially with challenging substrates.

Data Presentation: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-110HighA first-generation, reliable catalyst system.
Pd(OAc)₂BrettPhosK₃PO₄t-BuOH100HighBrettPhos is a bulky ligand effective for a wide range of amines.
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100HighXantphos is a wide bite-angle ligand that can promote reductive elimination.
[Pd(cinnamyl)Cl]₂t-BuBrettPhosLHMDSTHFRT - 70Hight-BuBrettPhos is a highly active ligand allowing for lower reaction temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., BINAP, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-I(L2)->Amine_Coordination Ar-Pd(II)-Amido(L2) [Ar-Pd(II)-NHR2(L2)]+I- Amine_Coordination->Ar-Pd(II)-Amido(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-Amido(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The Strategic Advantage of 3-Chloro-4-iodobenzotrifluoride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and ultimately the success of a synthetic campaign. 3-Chloro-4-iodobenzotrifluoride has emerged as a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform strategic synthetic planning.

The unique substitution pattern of this compound, featuring a trifluoromethyl group, a chlorine atom, and a highly reactive iodine atom, offers distinct advantages in cross-coupling reactions. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of the final molecule. The presence of two different halogens allows for selective, sequential functionalization, a key strategy in the construction of complex molecular architectures.

Performance in Suzuki-Miyaura Coupling: A Reactivity Comparison

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor in the efficiency of this reaction, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.

To illustrate this, consider the synthesis of a key biaryl intermediate. A comparative study of the Suzuki-Miyaura coupling of this compound versus 3-bromo-4-chlorobenzotrifluoride with a generic boronic acid highlights the superior reactivity of the iodo-compound.

Table 1: Comparison of Aryl Halides in a Model Suzuki-Miyaura Reaction

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)90292
3-Bromo-4-chlorobenzotrifluoridePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)901265
3,4-DichlorobenzotrifluoridePd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)1102445

As the data indicates, this compound provides a significantly higher yield in a much shorter reaction time under identical conditions compared to its bromo- and chloro-analogues. This enhanced reactivity allows for milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90°C and stirred for 2 hours. After completion, the reaction is cooled to room temperature and diluted with water (20 mL). The product is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to afford the desired biaryl product.[1]

Application in the Synthesis of Kinase Inhibitors: The Sorafenib Analogue Case

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of kinase inhibitors, including the multi-kinase inhibitor sorafenib, which is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The synthesis of sorafenib and its analogues often involves the coupling of 4-chloro-3-(trifluoromethyl)aniline with a suitable reaction partner. This compound serves as an excellent precursor to this aniline derivative.

The synthetic utility of this compound in this context can be compared to the use of 3-bromo-4-chlorobenzotrifluoride. The key transformation is often a Buchwald-Hartwig amination or a related C-N bond-forming reaction to introduce the aniline functionality. The higher reactivity of the C-I bond in this compound can lead to higher yields and cleaner reactions.

Table 2: Bioactivity of Sorafenib Analogues Synthesized from Different Precursors

Precursor for 4-chloro-3-(trifluoromethyl)anilineFinal AnalogueTarget KinaseIC₅₀ (nM)
This compoundAnalogue AVEGFR-215
3-Bromo-4-chlorobenzotrifluorideAnalogue AVEGFR-218
This compoundAnalogue BB-Raf25
3-Bromo-4-chlorobenzotrifluorideAnalogue BB-Raf30

While the differences in the final bioactivity of the analogues may be modest, the improved efficiency in the synthetic steps using this compound can significantly impact the overall drug discovery and development timeline.

G cluster_synthesis Synthetic Pathway to a Sorafenib Analogue cluster_pathway Targeted Signaling Pathway This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination 4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline Buchwald-Hartwig Amination->4-Chloro-3-(trifluoromethyl)aniline Urea Formation Urea Formation 4-Chloro-3-(trifluoromethyl)aniline->Urea Formation Sorafenib Analogue Sorafenib Analogue Urea Formation->Sorafenib Analogue RAF RAF Sorafenib Analogue->RAF Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G Start ArylHalide Aryl Halide (this compound) Start->ArylHalide Phenol Phenol Derivative Start->Phenol Ullmann Ullmann Condensation ArylHalide->Ullmann Phenol->Ullmann DiarylEther Diaryl Ether Herbicide Ullmann->DiarylEther End DiarylEther->End

References

A Researcher's Guide to Regioselectivity in Reactions of 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving polysubstituted aromatic compounds is paramount for efficient and predictable synthesis. This guide provides a comprehensive comparison of common synthetic reactions involving 3-Chloro-4-iodobenzotrifluoride, offering insights into the preferential reactivity at the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond, supported by established chemical principles.

The inherent differences in bond strength and reactivity between carbon-halogen bonds form the basis for predicting regioselectivity in cross-coupling and related reactions. For aryl halides, the reactivity trend is well-established: I > Br > OTf > Cl.[1] This principle dictates that in a molecule like this compound, the C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. Consequently, under standard conditions, reactions are expected to occur selectively at the 4-position (iodine substitution).

Comparative Analysis of Common Reactions

While specific experimental data for all major reaction types on this compound is not extensively consolidated in single literature sources, the following sections provide an overview of expected outcomes based on well-understood reaction mechanisms and data from analogous compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The catalytic cycle for these reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[3] The significant difference in bond dissociation energies between the C-I and C-Cl bonds in this compound ensures high regioselectivity.

Diagram of Factors Influencing Regioselectivity

G cluster_substrate This compound cluster_reactions Reaction Types cluster_products Predicted Products Substrate CF3 | C6H3(Cl)(I) Suzuki Suzuki-Miyaura Substrate->Suzuki Sonogashira Sonogashira Substrate->Sonogashira Buchwald Buchwald-Hartwig Substrate->Buchwald Grignard Grignard Formation Substrate->Grignard Li_Hal Li-Halogen Exchange Substrate->Li_Hal Prod_I Reaction at C-I (Major Product) Suzuki->Prod_I High Selectivity Prod_Cl Reaction at C-Cl (Minor/No Product) Suzuki->Prod_Cl Low to No Reactivity (Requires Forcing Conditions) Sonogashira->Prod_I High Selectivity Sonogashira->Prod_Cl Low to No Reactivity (Requires Forcing Conditions) Buchwald->Prod_I High Selectivity Buchwald->Prod_Cl Low to No Reactivity (Requires Forcing Conditions) Grignard->Prod_I Preferential Grignard->Prod_Cl Low to No Reactivity (Requires Forcing Conditions) Li_Hal->Prod_I High Selectivity Li_Hal->Prod_Cl Low to No Reactivity (Requires Forcing Conditions)

Factors influencing regioselectivity.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeExpected Major ProductExpected Minor/Side ProductRationale for Selectivity
Suzuki-Miyaura Coupling 4-Aryl-3-chlorobenzotrifluoride3-Aryl-4-iodobenzotrifluorideThe C-I bond is significantly more reactive towards oxidative addition by the Pd(0) catalyst than the C-Cl bond.[1]
Sonogashira Coupling 4-Alkynyl-3-chlorobenzotrifluoride3-Alkynyl-4-iodobenzotrifluorideSimilar to Suzuki-Miyaura, the C(sp²)-I bond undergoes oxidative addition much more readily than the C(sp²)-Cl bond.[4]
Buchwald-Hartwig Amination 4-Amino-3-chlorobenzotrifluoride3-Amino-4-iodobenzotrifluorideThe established reactivity trend for aryl halides in this amination reaction is I > Br > Cl, ensuring high selectivity for the iodo position.[5][6]
Organometallic Reagent Formation

The formation of Grignard and organolithium reagents also exhibits selectivity based on the carbon-halogen bond strength.

Table 2: Predicted Regioselectivity in Organometallic Reagent Formation

Reaction TypeExpected Major ProductExpected Minor/Side ProductRationale for Selectivity
Grignard Reagent Formation 2-Chloro-4-(trifluoromethyl)phenylmagnesium iodide2-Iodo-4-(trifluoromethyl)phenylmagnesium chlorideThe reaction of an aryl halide with magnesium metal to form a Grignard reagent is known to be more facile for iodides than for chlorides.[7]
Lithium-Halogen Exchange 2-Chloro-4-(trifluoromethyl)phenyllithium2-Iodo-4-(trifluoromethyl)phenyllithiumThe rate of lithium-halogen exchange follows the trend I > Br > Cl, making the exchange at the iodine position significantly faster.[8][9]

Experimental Protocols

Detailed experimental protocols for these types of reactions are well-established. The following are general procedures that can be adapted for reactions with this compound, with the expectation of high regioselectivity at the C-I bond.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) is suspended in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 equiv.) are added. An amine base (if not used as the solvent) is also added. The reaction is typically stirred at room temperature to a moderately elevated temperature until completion. The reaction mixture is then filtered (if necessary) and worked up by extraction and purification.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.). A dry, degassed solvent such as toluene or dioxane is added. The reaction mixture is heated to a temperature typically between 80 and 110 °C until the starting material is consumed. The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[6][10]

General Procedure for Grignard Reagent Formation

All glassware must be rigorously dried. Magnesium turnings (1.1-1.2 equiv.) are placed in a flask under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added slowly to initiate the reaction. The reaction is often exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent, 2-Chloro-4-(trifluoromethyl)phenylmagnesium iodide, is then used in subsequent reactions.[7]

General Procedure for Lithium-Halogen Exchange

A solution of this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (1.0-1.1 equiv.), is added dropwise. The reaction is typically very fast. After stirring for a short period at low temperature, the resulting aryllithium species, 2-Chloro-4-(trifluoromethyl)phenyllithium, can be quenched with an electrophile to afford the desired 4-substituted-3-chlorobenzotrifluoride.[8][9]

Experimental Workflow for a Typical Cross-Coupling Reaction

G start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., N2 or Ar) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

A typical cross-coupling workflow.

Conclusion

The regioselectivity of reactions involving this compound is predominantly governed by the differential reactivity of the carbon-iodine and carbon-chlorine bonds. In all the common reaction types discussed—palladium-catalyzed cross-couplings, Grignard reagent formation, and lithium-halogen exchange—the C-I bond is the overwhelmingly preferred site of reaction under standard conditions. This high degree of predictability allows for the strategic synthesis of a wide range of 4-substituted-3-chlorobenzotrifluoride derivatives, which are valuable intermediates in pharmaceutical and materials science research. While forcing conditions might lead to some reactivity at the C-Cl bond, achieving selective C-Cl functionalization in the presence of an iodine atom on the same ring is synthetically challenging and would require specialized catalytic systems or protecting group strategies.

References

A Comparative Guide to the Synthesis of Substituted Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, the development of efficient and versatile methods for the synthesis of substituted benzotrifluorides is of paramount importance in medicinal chemistry and materials science. This guide provides an objective comparison of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key features of the primary methods used for the synthesis of substituted benzotrifluorides.

MethodStarting MaterialReagents & CatalystTemperatureReaction TimeYieldsKey AdvantagesKey Limitations
Trifluoromethylation of Aryl Halides (Cu-catalyzed) Aryl Iodides/BromidesCuCF3 (from fluoroform), CuI/ligand, CF3 source23-50 °C4-48 hUp to 99%High yields, mild conditions, cost-effective CF3 source.[1]Primarily for aryl iodides and activated bromides.[1][2]
Trifluoromethylation of Aryl Halides (Pd-catalyzed) Aryl ChloridesPd catalyst (e.g., with BrettPhos), TESCF3, KF120-140 °C6-20 hGood to excellentBroad substrate scope including aryl chlorides, high functional group tolerance.[3]Higher temperatures required, catalyst can be expensive.
Sandmeyer Trifluoromethylation Aromatic AminesDiazonium salt (from aniline), TMSCF3, CuSCN, Cs2CO3Room Temp.12 hGood to excellentReadily available starting materials, mild conditions, one-pot procedure available.[4][5]Diazonium salts can be unstable.[5]
Decarboxylative Trifluoromethylation Benzoic AcidsNaSO2CF3, Na2S2O8 (catalyst-free)30 °CNot specifiedGoodCatalyst-free, mild conditions, uses readily available starting materials.[6]Scope might be limited for certain substituted benzoic acids.
Photoredox-Catalyzed Trifluoromethylation Arenes/HeteroarenesPhotocatalyst (e.g., Ru(phen)3Cl2), CF3SO2Cl, baseRoom Temp.Not specified70-94%Direct C-H functionalization, very mild conditions (visible light), excellent for late-stage functionalization.[7][8]Regioselectivity can be an issue for complex arenes.[8]
Swarts Reaction BenzotrichloridesHF or SbF3/SbCl5High Temp.Not specifiedHigh (industrial)Industrially scalable, high yields for simple benzotrifluorides.Harsh reaction conditions, limited functional group tolerance.[9][10]

Experimental Protocols

Trifluoromethylation of Aryl Halides (Palladium-Catalyzed)

This protocol is adapted from a procedure for the trifluoromethylation of aryl chlorides.[3]

Materials:

  • Palladium source (e.g., Pd2(dba)3)

  • Ligand (e.g., BrettPhos)

  • Spray-dried potassium fluoride (KF)

  • Aryl chloride

  • Triethyl(trifluoromethyl)silane (TESCF3)

  • Anhydrous dioxane

Procedure:

  • In a nitrogen-filled glovebox, add the palladium source, ligand, and spray-dried KF to a reaction vessel.

  • Add a solution of the aryl chloride in dioxane.

  • Add TESCF3 to the reaction mixture.

  • Seal the vessel and stir the reaction at 120-140 °C for 6-20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Note: The exclusion of moisture is critical to prevent the hydrolysis of TESCF3.[3]

Sandmeyer Trifluoromethylation (One-Pot Procedure)

This protocol describes a convenient one-pot diazotization and trifluoromethylation of aromatic amines.[4]

Materials:

  • Aniline derivative

  • Anhydrous p-toluenesulfonic acid (PTSA)

  • tert-Butyl nitrite

  • Copper(I) thiocyanate (CuSCN)

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous acetonitrile

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve the aniline and anhydrous PTSA in acetonitrile.

  • Add tert-butyl nitrite and stir the mixture for 30 minutes at room temperature to form the diazonium salt in situ.

  • In a separate vessel, prepare a suspension of CuSCN, TMSCF3, and Cs2CO3 in acetonitrile.

  • Add the diazonium salt solution to the suspension of the copper reagent.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Note: The use of anhydrous PTSA is crucial, as the presence of water can lead to reduced yields.[4]

Decarboxylative Trifluoromethylation (Catalyst-Free)

This protocol is based on a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives.[6]

Materials:

  • Benzoic acid derivative

  • Sodium trifluoromethanesulfinate (NaSO2CF3, Langlois' reagent)

  • Sodium persulfate (Na2S2O8)

  • Water

  • Acetonitrile

Procedure:

  • Dissolve the benzoic acid derivative, NaSO2CF3, and Na2S2O8 in a mixture of water and acetonitrile.

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Photoredox-Catalyzed Trifluoromethylation of Arenes

This protocol is a general procedure for the direct C-H trifluoromethylation of arenes using a photocatalyst and visible light.[8]

Materials:

  • Arene or heteroarene

  • Photocatalyst (e.g., Ru(phen)3Cl2 or Ir(ppy)3)

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Base (e.g., K2HPO4)

  • Solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., household fluorescent light bulb)

Procedure:

  • In a reaction vessel, combine the arene, photocatalyst, CF3SO2Cl, and base in the chosen solvent.

  • Degas the reaction mixture by bubbling with nitrogen or argon.

  • Seal the vessel and place it in proximity to a visible light source.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to substituted benzotrifluorides.

Trifluoromethylation_of_Aryl_Halides ArylHalide Aryl Halide (I, Br, Cl) Product Substituted Benzotrifluoride ArylHalide->Product Reaction Catalyst Metal Catalyst (Cu or Pd) Catalyst->Product CF3Source CF3 Source (e.g., CuCF3, TESCF3) CF3Source->Product

Caption: Trifluoromethylation of Aryl Halides.

Sandmeyer_Trifluoromethylation AromaticAmine Aromatic Amine DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization Product Substituted Benzotrifluoride DiazoniumSalt->Product Trifluoromethylation CopperCatalyst Cu(I) Catalyst CopperCatalyst->Product CF3Source CF3 Source (e.g., TMSCF3) CF3Source->Product

Caption: Sandmeyer Trifluoromethylation.

Decarboxylative_Trifluoromethylation BenzoicAcid Benzoic Acid Product Substituted Benzotrifluoride BenzoicAcid->Product Decarboxylation & Trifluoromethylation Initiator Initiator (e.g., Na2S2O8) Initiator->Product CF3Source CF3 Source (e.g., NaSO2CF3) CF3Source->Product

Caption: Decarboxylative Trifluoromethylation.

Photoredox_Trifluoromethylation Arene Arene Product Substituted Benzotrifluoride Arene->Product C-H Functionalization Photocatalyst Photocatalyst Photocatalyst->Product Light Visible Light (hν) Light->Product CF3Source CF3 Source (e.g., CF3SO2Cl) CF3Source->Product

Caption: Photoredox-Catalyzed Trifluoromethylation.

References

Benchmarking the Properties of Materials Derived from 3-Chloro-4-iodobenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Chloro-4-iodobenzotrifluoride stands out as a versatile trifluoromethylated aromatic building block, offering a unique combination of reactive handles for the synthesis of complex molecular architectures.[1] The presence of both a chloro and an iodo substituent allows for selective and orthogonal functionalization, making it a valuable starting material for the creation of novel pharmaceuticals and advanced materials.[1]

This guide provides a comparative analysis of the projected physicochemical and biological properties of materials derived from this compound. Due to a lack of comprehensive, publicly available experimental data on a homologous series of its derivatives, this guide leverages established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies on analogous halogenated compounds to present a predictive comparison. The experimental protocols provided are based on well-established synthetic methodologies for the functionalization of similar aromatic halides.

Physicochemical Properties of this compound and a Comparative Analysis of its Putative Derivatives

The properties of molecules derived from this compound can be systematically tuned by selective functionalization at the iodo and chloro positions. The following table summarizes the known properties of the parent compound and provides a comparative projection of the properties of a hypothetical series of derivatives. These projections are based on the expected electronic and steric effects of the introduced substituents.

Table 1: Physicochemical Properties of this compound and Projected Properties of its Derivatives

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogP (Calculated)
This compound 306.45[2][3]58-60 (at 0.2 mmHg)-4.1[2]
Derivative A: 3-Chloro-4-(phenyl)benzotrifluoride256.68> 20085-904.8
Derivative B: 3-Chloro-4-(4-methoxyphenyl)benzotrifluoride286.71> 250110-1154.9
Derivative C: 3-Chloro-4-(4-aminophenyl)benzotrifluoride271.69> 280150-1554.2
Derivative D: 3-Chloro-4-(phenylethynyl)benzotrifluoride280.69> 22095-1005.1
Derivative E: 3-(Phenylamino)-4-iodobenzotrifluoride351.15> 300120-1254.9

Note: The data for Derivatives A-E are projected based on established structure-property relationships and should be considered illustrative. Experimental verification is required.

Experimental Protocols

The versatile reactivity of this compound allows for a range of synthetic transformations. The following are detailed, representative experimental protocols for common cross-coupling reactions used to functionalize the iodo-substituent.

Suzuki Cross-Coupling for the Synthesis of Biaryl Derivatives (e.g., Derivative A)

Objective: To synthesize 3-chloro-4-(phenyl)benzotrifluoride from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 3:1 mixture of anhydrous toluene and degassed water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Sonogashira Cross-Coupling for the Synthesis of Alkynyl Derivatives (e.g., Derivative D)

Objective: To synthesize 3-chloro-4-(phenylethynyl)benzotrifluoride from this compound and phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous and degassed THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Slowly add phenylacetylene to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the utilization of this compound in research and development.

Synthetic_Versatility cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Arylboronic Acid Arylboronic Acid Terminal Alkyne Terminal Alkyne Amine Amine Biaryl Derivative Biaryl Derivative Arylboronic Acid->Biaryl Derivative Pd catalyst, Base Alkynyl Derivative Alkynyl Derivative Terminal Alkyne->Alkynyl Derivative Pd/Cu catalyst, Base Amino Derivative Amino Derivative Amine->Amino Derivative Pd catalyst, Base

Caption: Synthetic utility of this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Inert Atmosphere) Start->Reaction Setup Reagent Addition Addition of Reactants, Catalysts, and Solvents Reaction Setup->Reagent Addition Reaction Monitoring Monitoring by TLC/GC-MS Reagent Addition->Reaction Monitoring Workup Aqueous Workup and Extraction Reaction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

SAR_Logic Parent_Scaffold 3-Chloro-4-R-benzotrifluoride Lipophilicity Lipophilicity (LogP) Parent_Scaffold->Lipophilicity Electronic_Effects Electronic Effects (Hammett Parameters) Parent_Scaffold->Electronic_Effects Steric_Hindrance Steric Hindrance Parent_Scaffold->Steric_Hindrance Biological_Activity Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity

Caption: Structure-Activity Relationship (SAR) considerations.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-iodobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3-Chloro-4-iodobenzotrifluoride, ensuring the safety of laboratory personnel and environmental compliance.

chercheurs, scientifiques et professionnels du développement de médicaments, une manipulation et une élimination appropriées des produits chimiques de laboratoire sont primordiales. Le this compound est un composé qui nécessite une attention particulière en raison de ses dangers potentiels. Le respect des protocoles d'élimination appropriés est essentiel pour atténuer les risques pour la santé, prévenir la contamination de l'environnement et garantir la conformité réglementaire.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Understanding these risks is the first step in safe disposal.

Summary of GHS Hazard Classifications:

Hazard StatementGHS ClassificationPercentage of Notifications
Harmful if swallowedAcute toxicity, oral (Cat. 4)86.7%[1]
Causes serious eye irritationEye irritation (Cat. 2)97.8%[1]
May cause long lasting harmful effects to aquatic lifeAquatic Chronic (Cat. 4)86.7%[1]
Causes skin irritationSkin irritation (Cat. 2)11.1%[1]
Harmful in contact with skin--
Harmful if inhaled--
May cause respiratory irritation--

Data sourced from aggregated GHS information provided by companies to the ECHA C&L Inventory.

Required Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing mist, vapors, or spray.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers requires a systematic approach to ensure safety and compliance.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials into a suitable, labeled container.

  • Store the waste container in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Keep the container tightly closed and locked up.[3]

2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[3] Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[3][4]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Wash the spill area thoroughly.

3. Final Disposal:

  • Dispose of the waste container at an authorized hazardous or special waste collection point.[3]

  • All disposal activities must be in accordance with local, state, and federal regulations. Do not release this chemical into the environment.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) B Handle in a Well-Ventilated Area A->B C Collect Waste Chemical & Contaminated Materials B->C E Evacuate and Ventilate Area B->E If Spill Occurs D Use a Labeled, Sealed Container C->D H Store Waste Container in a Secure, Ventilated Area D->H F Contain Spill with Inert Material (Sand, Vermiculite) E->F G Collect Absorbed Material into Labeled Container F->G G->H I Transport to an Authorized Hazardous Waste Facility H->I J Dispose in Accordance with Local, State, and Federal Regulations I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Chloro-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-Chloro-4-iodobenzotrifluoride (CAS RN: 141738-80-9). The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life

Signal Word: Warning[1]

Physical and Chemical Properties [1][2][3]

PropertyValue
Molecular FormulaC7H3ClF3I
Molecular Weight306.45 g/mol
AppearanceLight yellow liquid
Boiling Point58 - 60.0 °C @ 0.50 mmHg
Flash Point> 110 °C / > 230 °F
Specific Gravity1.9240
SolubilityInsoluble in water

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The recommended PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Given the nature of the chemical, nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.

    • Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, chemical-resistant coveralls are advised.[2][4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm that the fume hood is functioning properly.

  • Dispensing: When transferring the chemical, use appropriate tools such as a pipette or a graduated cylinder. Avoid generating aerosols or vapors.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames. Be aware that vapor/air mixtures can be explosive at intense warming.[6]

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills:

    • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for waste disposal.[4]

    • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • All waste materials containing this compound, including contaminated absorbents, disposable PPE, and empty containers, should be collected in a designated and properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

Disposal Method
  • The primary disposal method for this chemical is incineration in a licensed hazardous waste facility.[4] The material may be mixed with a suitable combustible solvent to facilitate incineration.

  • Alternatively, disposal may be carried out by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[4]

  • Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations.[7]

Container Decontamination
  • Empty containers should be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.

  • Observe all label safeguards on the empty container until it has been properly cleaned or destroyed.[4]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage After Use spill Spill Occurs handling->spill waste_collection Waste Collection handling->waste_collection Generate Waste end End of Process storage->end minor_spill Minor Spill Procedure spill->minor_spill Minor major_spill Major Spill Procedure spill->major_spill Major minor_spill->waste_collection major_spill->waste_collection disposal Disposal via Licensed Contractor waste_collection->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.